molecular formula C7H9N3O2 B13584695 1-{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanamine

1-{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanamine

Katalognummer: B13584695
Molekulargewicht: 167.17 g/mol
InChI-Schlüssel: XRNXODUWXPHWAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanamine ( 2731010-12-9) is a chemical compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 g/mol . This researcher-focused compound features a [1,4]dioxino[2,3-d]pyrimidine core structure, which is a fused heterobicyclic system that incorporates oxygen and nitrogen atoms, making it a valuable scaffold in medicinal chemistry and drug discovery research . The compound's structure includes a primary methanamine group, which can serve as a key handle for further chemical derivatization and structure-activity relationship (SAR) studies. With a topological polar surface area of approximately 70.3 Ų, this molecule possesses properties that may influence its solubility and permeability in biological systems . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are directed to the safety data sheet for proper handling and storage information.

Eigenschaften

Molekularformel

C7H9N3O2

Molekulargewicht

167.17 g/mol

IUPAC-Name

6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidin-4-ylmethanamine

InChI

InChI=1S/C7H9N3O2/c8-3-5-6-7(10-4-9-5)12-2-1-11-6/h4H,1-3,8H2

InChI-Schlüssel

XRNXODUWXPHWAM-UHFFFAOYSA-N

Kanonische SMILES

C1COC2=NC=NC(=C2O1)CN

Herkunft des Produkts

United States
Foundational & Exploratory

What is the chemical structure of 1-{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanamine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 1-{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanamine

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate rigidified bicyclic building blocks for their potential to optimize target binding and pharmacokinetic profiles. The compound 1-{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanamine represents a highly specialized, functionally rich scaffold. By fusing a hydrophilic 1,4-dioxane ring to a pyrimidine core, this molecule serves as an excellent bioisostere for piperazine or morpholine derivatives, offering restricted conformational freedom and enhanced metabolic stability.

This whitepaper deconstructs the structural logic, physicochemical properties, and self-validating synthetic methodologies required to utilize this building block effectively, particularly in the design of kinase and DGAT-1 inhibitors[1].

Structural Elucidation & IUPAC Nomenclature Logic

To understand the reactivity and spatial geometry of this molecule, we must first deconstruct its IUPAC nomenclature. The parent system is a pyrimidine ring, fused to a saturated 1,4-dioxane ring.

  • Fusion Face : The "[2,3-d]" descriptor indicates that the 2,3-positions of the dioxin ring are fused to the d face of the pyrimidine ring. In standard pyrimidine nomenclature, the d face corresponds to the C4–C5 bond.

  • Heteroatom Numbering : According to IUPAC rules for fused heterocycles, the numbering must provide the lowest possible locants for the heteroatoms. By starting at the pyrimidine N3 atom and numbering toward the bridgehead, we achieve the locant set 1,3,5,8 (N at 1,3; O at 5,8), which is mathematically lower than the alternative 1,4,5,7 path.

  • Substituent Placement : The "pyrimidin-4-yl" suffix refers to position 4 of this fused system. Based on the 1,3,5,8 numbering, position 4 corresponds to the highly electrophilic C6 carbon of the original pyrimidine ring.

Figure 1: IUPAC skeletal numbering of the 6H,7H-[1,4]dioxino[2,3-d]pyrimidine core.

Physicochemical & Pharmacokinetic Profiling

The integration of the 1,4-dioxane ring significantly alters the electronic distribution of the pyrimidine core, increasing aqueous solubility while maintaining a rigid vector for the methanamine substituent[2].

PropertyValueCausality / Implication in Drug Design
Molecular Weight 167.17 g/mol Low MW ensures high ligand efficiency (LE > 0.4) when incorporated into larger scaffolds.
Formula C7H9N3O2Serves as a baseline for HRMS validation.
TPSA 70.26 ŲOptimal for passive membrane permeability; avoids the high lipophilicity trap of all-carbon rings.
H-Bond Donors 2The primary amine acts as a critical donor motif for kinase hinge-region binding.
H-Bond Acceptors 5The dual ether oxygens and pyrimidine nitrogens enhance aqueous solubility.
LogP (Estimated) -0.6The hydrophilic nature prevents non-specific lipophilic binding and reduces off-target toxicity.

Self-Validating Synthetic Methodology

The synthesis of this building block requires overcoming a fundamental electronic barrier: the differential electrophilicity of the pyrimidine carbons[3]. Below is a robust, two-step protocol designed with built-in analytical validation checkpoints.

Step 1: SNAr Cyclization to the Bicyclic Core

Mechanistic Causality : In a pyrimidine ring, positions 2, 4, and 6 are highly electrophilic due to the resonance-withdrawing effect of the nitrogen atoms. Position 5, however, is meta to the nitrogens and resists Nucleophilic Aromatic Substitution (SNAr). By reacting 4,5-dichloropyrimidine-6-carboxamide with ethane-1,2-diol, the first alkoxide attack occurs rapidly at C4. This tethers the second alkoxide in close spatial proximity to C5. The resulting high effective local concentration (intramolecularity) provides the necessary entropic driving force to overcome the high activation energy of SNAr at the unactivated C5 position.

  • Reagents : 4,5-dichloropyrimidine-6-carboxamide (1.0 eq), Ethane-1,2-diol (1.2 eq), NaH (60% dispersion, 2.5 eq).

  • Procedure :

    • Suspend ethane-1,2-diol in anhydrous THF/DMF (4:1) at 0 °C under N₂.

    • Slowly add NaH. Causality: Irreversible deprotonation by NaH is mandatory; weaker bases (like K₂CO₃) establish an equilibrium that is insufficient to drive the difficult C5 substitution.

    • Add the pyrimidine precursor dropwise and heat to 70 °C for 12 hours.

    • Quench with saturated NH₄Cl and extract with EtOAc.

  • Self-Validation System : Monitor via LC-MS. The starting material exhibits a distinct 9:6:1 isotopic cluster characteristic of two chlorine atoms. The reaction is deemed complete when this cluster entirely disappears, replaced by a single, sharp [M+H]⁺ peak at m/z 182.

Step 2: Amide Reduction to Target Methanamine

Mechanistic Causality : Reducing a primary carboxamide to a primary amine requires a powerful hydride source. LiAlH₄ is selected over milder reagents (like NaBH₄) because it rapidly reduces the amide carbonyl while remaining completely orthogonal to the aliphatic ether linkages of the newly formed 1,4-dioxane ring.

  • Reagents : 6H,7H-[1,4]dioxino[2,3-d]pyrimidine-4-carboxamide (1.0 eq), LiAlH₄ (2.0 eq).

  • Procedure :

    • Suspend the intermediate in anhydrous THF at 0 °C.

    • Add LiAlH₄ in small portions to control the exothermic evolution of hydrogen gas.

    • Reflux the mixture at 65 °C for 4 hours.

    • Execute a Fieser workup (x mL H₂O, x mL 15% NaOH, 3x mL H₂O per x grams of LiAlH₄) to precipitate aluminum salts as a granular white solid. Filter through Celite.

  • Self-Validation System : Perform FTIR spectroscopy on the isolated product. The complete disappearance of the strong amide I carbonyl stretch (~1680 cm⁻¹) and the emergence of a broad N-H stretching doublet (~3300–3400 cm⁻¹) definitively validates the reduction.

Synth A 4,5-Dichloropyrimidine- 6-carboxamide C 6H,7H-[1,4]dioxino[2,3-d] pyrimidine-4-carboxamide A->C SNAr Cyclization B Ethane-1,2-diol (+ NaH Base) B->C Di-alkoxide Attack D 1-{6H,7H-[1,4]dioxino[2,3-d] pyrimidin-4-yl}methanamine C->D LiAlH4 Reduction (THF, 65°C)

Figure 2: Two-step synthetic workflow from pyrimidine precursor to the target methanamine.

References

  • Title: Synthesis and Functionalization of 6,7-Dihydro-[1,4]Dioxino[2,3-d] Pyrimidines.
  • Title: Design and synthesis of potent, orally-active DGAT-1 inhibitors containing a dioxino[2,3-d]pyrimidine core.
  • Title: Building Blocks Catalogue October 2021 (Compound EN300-33051065).

Sources

Synthesis Pathways and Reaction Mechanisms for 1-{6H,7H-[1,4]Dioxino[2,3-d]pyrimidin-4-yl}methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Introduction and Chemical Significance

The 6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine core is a privileged pharmacophore in modern medicinal chemistry, frequently deployed in the design of highly selective kinase inhibitors, including PI3K inhibitors[1]. The rigid bicyclic system provides unique hydrogen-bonding vectors and distinct spatial geometry. Functionalizing this core with a primary methanamine group to yield 1-{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanamine creates a versatile building block. The primary amine serves as a critical nucleophilic handle for subsequent amide couplings, reductive aminations, or urea formations in late-stage drug development.

Synthesizing this target requires strict control over chemoselectivity. The pyrimidine nitrogens are susceptible to unwanted alkylation or oxidation, and the electron-rich 1,4-dioxane ring must be preserved under reductive or harsh basic conditions.

Retrosynthetic Strategy

To establish a scalable and high-yielding route, we disconnect the target methanamine via a functional group interconversion (FGI) to an azide, which can be traced back to a primary alkyl halide. The commercially documented intermediate 4-(bromomethyl)-6H,7H-[1,4]dioxino[2,3-d]pyrimidine (CAS 2731010-83-4) serves as the ideal precursor for this sequence[2].

The bicyclic core itself is historically accessed via the cyclization of 4,5-dihydroxy-pyrimidine derivatives with an ethylene glycol equivalent, followed by functionalization of the resulting alkyl substituents[3].

Retrosynthesis Target Target Methanamine Azide Azidomethyl Intermediate Target->Azide Staudinger Reduction Bromide Bromomethyl Precursor (CAS 2731010-83-4) Azide->Bromide SN2 Azidation Core Dioxinopyrimidine Core Bromide->Core Radical Bromination

Caption: Retrosynthetic logical pathway for the target methanamine derivative.

Reaction Mechanisms and Causality

Nucleophilic Substitution (Azidation)

The conversion of the bromomethyl precursor to the azidomethyl intermediate proceeds via an SN​2 mechanism.

  • Causality of Reagents: Sodium azide ( NaN3​ ) is utilized in anhydrous N,N -dimethylformamide (DMF). DMF, a polar aprotic solvent, strongly solvates the Na+ cations while leaving the N3−​ anions unencumbered and highly nucleophilic. This dramatically accelerates the bimolecular displacement of the primary bromide, ensuring complete conversion at ambient temperatures and preventing thermal degradation of the pyrimidine core.

The Staudinger Reduction

To convert the azide to the primary amine, the Staudinger reduction is selected over catalytic hydrogenation (e.g., H2​ with Pd/C ).

  • Causality of Reagents: Transition metal catalysts are prone to poisoning by the strongly coordinating pyrimidine nitrogens. Furthermore, palladium-catalyzed conditions risk unwanted hydrogenolysis of the benzylic-like C-N bond. The Staudinger reduction using triphenylphosphine ( PPh3​ ) and water is entirely orthogonal and highly chemoselective.

  • Mechanism:

    • Phosphazide Formation: The nucleophilic phosphorus atom of PPh3​ attacks the terminal nitrogen of the azide.

    • Nitrogen Extrusion: The intermediate cyclizes into a four-membered transition state and rapidly extrudes N2​ gas. The entropic and enthalpic release of nitrogen gas provides the thermodynamic driving force for the reaction.

    • Hydrolysis: The resulting iminophosphorane (aza-ylide) is highly electrophilic at phosphorus. Water attacks the phosphorus center, followed by proton transfer to the nitrogen, ultimately collapsing to release the target primary amine and triphenylphosphine oxide (TPPO).

Experimental Methodologies

The following protocols are designed as self-validating systems, incorporating specific checkpoints (TLC, pH control) to ensure reproducibility and high purity without the immediate need for complex chromatography.

Protocol A: Synthesis of 4-(azidomethyl)-6H,7H-[1,4]dioxino[2,3-d]pyrimidine
  • Preparation: Charge a flame-dried 100 mL round-bottom flask with 4-(bromomethyl)-6H,7H-[1,4]dioxino[2,3-d]pyrimidine (5.0 g, 21.6 mmol)[2] and anhydrous DMF (45 mL).

  • Addition: Cool the reaction vessel to 0 °C using an ice-water bath. Add sodium azide (2.1 g, 32.4 mmol, 1.5 equiv) portion-wise over 10 minutes to control the mild exotherm.

  • Reaction: Remove the cooling bath. Stir the mixture at 25 °C for 4 hours. Self-Validation Check: Monitor via TLC (EtOAc:Hexane 1:1, UV active); the starting material ( Rf​≈0.6 ) should completely disappear, replaced by a slightly more polar azide spot.

  • Workup: Quench by pouring the mixture into 150 mL of ice-cold distilled water. Extract the aqueous phase with ethyl acetate ( 3×50 mL).

  • Isolation: Wash the combined organic layers with 5% aqueous LiCl ( 2×30 mL) to aggressively strip residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to afford the azide as a pale yellow solid. Use directly in the next step.

Protocol B: Staudinger Reduction to Target Methanamine
  • Preparation: Dissolve the crude azide (approx. 20 mmol) in a solvent mixture of THF (80 mL) and distilled water (8 mL).

  • Phosphine Addition: Add triphenylphosphine (6.3 g, 24.0 mmol, 1.2 equiv) in one portion at 25 °C. Self-Validation Check: Immediate effervescence ( N2​ gas) confirms the formation and decomposition of the phosphazide.

  • Hydrolysis: Once gas evolution ceases (approx. 1 hour), attach a reflux condenser and heat the mixture to 60 °C for 12 hours to drive the hydrolysis of the iminophosphorane.

  • Acid-Base Purification (Crucial Step): Cool to room temperature and remove THF under reduced pressure. Add 50 mL of water and acidify the aqueous phase to pH 2 using 1M HCl. Extract with dichloromethane ( 3×30 mL). Causality: At pH 2, the target amine is protonated and highly water-soluble, while the TPPO byproduct and unreacted PPh3​ partition entirely into the organic layer.

  • Isolation: Basify the retained aqueous layer to pH 12 using 2M NaOH. Extract the free-based target amine with dichloromethane ( 3×40 mL). Dry the combined organics over Na2​SO4​ and concentrate to yield the pure 1-{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanamine.

Workflow S1 1. Dissolve Azide in THF/H2O (10:1) S2 2. Add PPh3 (1.2 eq) at 25°C S1->S2 S3 3. Heat to 60°C for 12h S2->S3 S4 4. Acidify (pH 2) & Extract TPPO S3->S4 S5 5. Basify (pH 12) & Extract Amine S4->S5

Caption: Experimental workflow for the Staudinger reduction and orthogonal acid-base purification.

Quantitative Data & Yield Optimization

The following table summarizes the optimized reaction parameters and expected quantitative outcomes based on the protocols described above. The orthogonal purification strategy in Step 2 ensures high HPLC purity without column chromatography.

Reaction StepReagents & SolventsTemp (°C)Time (h)Isolated Yield (%)Purity (HPLC)
1. Azidation NaN3​ (1.5 eq), DMF25488 - 92%> 95%
2. Reduction PPh3​ (1.2 eq), THF/ H2​O 25 601281 - 85%> 98%

References

  • Lavecchia, G., Berteina-Raboin, S., & Guillaumet, G. (2006). Synthesis and Functionalization of 6,7-Dihydro-[1,4]Dioxino[2,3-d] Pyrimidines. Letters in Organic Chemistry, 3(12), 877-881. 3

  • NextSDS. (n.d.). 4-(bromomethyl)-6H,7H-[1,4]dioxino[2,3-d]pyrimidine — Chemical Substance Information. 2

  • Google Patents. (2015). KR20150038466A - Dioxino- and oxazin-[2,3-d]pyrimidine pi3k inhibitor compounds and methods of use. 1

Sources

In Vitro Biological Activity of 1-{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elaboration of heterocyclic building blocks is a cornerstone of modern rational drug design. The compound 1-{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanamine (CAS 2731010-12-9) serves as a highly versatile, privileged scaffold in medicinal chemistry[1][2]. By leveraging the primary methanamine handle for facile amide coupling, urea formation, or reductive amination, researchers have generated a library of derivatives that exhibit profound in vitro biological activity.

Historically, the dioxino[2,3-d]pyrimidine core has been heavily utilized to target two distinct but critical therapeutic axes: lipid metabolism via Diacylglycerol Acyltransferase-1 (DGAT-1) inhibition[3][4], and oncogenic signaling via Phosphoinositide 3-Kinase (PI3K) β/δ isoform inhibition[5][6]. This technical guide synthesizes the structure-activity relationships (SAR), mechanistic pathways, and self-validating in vitro protocols necessary for evaluating these potent derivatives.

Structural Rationale & Pharmacophore Alignment

The selection of the dioxino[2,3-d]pyrimidine core is not arbitrary. In the development of DGAT-1 inhibitors (originating from clinical candidates like PF-04620110), the incorporation of the dioxino[2,3-d]pyrimidine fragment affords superior alignment of pharmacophore features[3][7].

Causality in Design:

  • Conformational Restriction: The fused 1,4-dioxane ring restricts the rotational degrees of freedom of the pyrimidine base, locking the molecule into a bioactive conformation that tightly fits the narrow hydrophobic pockets of target kinases and acyltransferases.

  • Passive Permeability: The replacement of highly polar or hydrogen-bond-donating moieties with the ether oxygens of the dioxino ring significantly improves passive cellular permeability ( >1×10−6 cm/s) while maintaining essential hydrogen-bond acceptor interactions[3][7].

  • Vectorization: The methanamine group at the 4-position acts as an ideal synthetic vector. It allows for the attachment of extended lipophilic tails required to mimic acyl-CoA in DGAT-1[4], or specific hinge-binding motifs required for PI3K active sites[6].

Mechanistic Pathways of Action

Derivatives of this scaffold exhibit dual-target potential depending on their terminal functionalization.

  • Metabolic Regulation (DGAT-1): DGAT-1 catalyzes the final, committed step in triglyceride (TG) biosynthesis—the covalent linkage of diacylglycerol with fatty acyl-CoA[4]. Inhibition of this enzyme prevents lipid droplet accumulation, making it a prime target for obesity, hepatic steatosis, and type II diabetes[4][8].

  • Oncology & Immunology (PI3K β/δ ): The PI3K/AKT/mTOR axis regulates cell survival and proliferation. Dioxino-pyrimidine derivatives have been engineered to selectively inhibit the β and δ isoforms of PI3K, starving PTEN-deficient tumors of their primary survival signals[6].

G Derivative Dioxino[2,3-d]pyrimidine Derivatives DGAT1 DGAT-1 Enzyme Derivative->DGAT1 Inhibits PI3K PI3K β/δ Isoforms Derivative->PI3K Inhibits TG Triglyceride Synthesis DGAT1->TG Blocks AKT AKT / mTOR Signaling PI3K->AKT Blocks Metabolism Reduced Lipid Droplets (Metabolic Regulation) TG->Metabolism Apoptosis Tumor Growth Inhibition (Oncology) AKT->Apoptosis

Caption: Divergent therapeutic pathways modulated by dioxino[2,3-d]pyrimidine derivatives.

In Vitro Biological Activity Profiles

Quantitative in vitro profiling demonstrates the nanomolar potency of these derivatives. The table below summarizes benchmark data for optimized compounds bearing the dioxino[2,3-d]pyrimidine core.

Target / AssayDerivative ClassIC₅₀ ValueCell Line / Enzyme SourceKey Reference
DGAT-1 (Enzymatic) PF-04620110 analogs19 nMHuman Recombinant DGAT-1Dow et al.[8]
DGAT-1 (Enzymatic) Compound 10 (Dioxino-core)10 nMHuman Recombinant DGAT-1Dow et al.[3]
TG Synthesis (Cellular) PF-04620110 analogs8 nMHT-29 Human Colon CellsMedChemExpress[7]
PI3K β/δ (Enzymatic) Tricyclic Dioxino-pyrimidine< 50 nMPurified Kinase IsoformsKR20150038466A[9]

Validated Experimental Protocols

To ensure Trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate specific controls to rule out false positives caused by compound aggregation or auto-fluorescence—common pitfalls when screening dense heterocyclic libraries.

In Vitro DGAT-1 Inhibition Assay (Radiometric)

This assay measures the incorporation of[¹⁴C]-oleoyl-CoA into triglycerides, providing a direct, unambiguous readout of enzyme activity[10].

Methodology:

  • Preparation: Prepare human DGAT-1 expressing insect cell microsomes. Suspend in assay buffer (100 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 1 mg/mL BSA).

  • Compound Incubation: Dispense 1-{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanamine derivatives (dissolved in DMSO) into a 96-well plate. Keep final DMSO concentration ≤1% to prevent solvent-induced enzyme denaturation.

  • Substrate Addition: Add 200 μ M 1,2-dioleoyl-sn-glycerol (DAG) and 10 μ M [¹⁴C]-oleoyl-CoA.

  • Reaction: Incubate at 37°C for 30 minutes. Causality note: 30 minutes ensures the reaction remains in the linear phase of steady-state kinetics.

  • Termination & Extraction: Stop the reaction by adding 2-propanol/heptane (80:20 v/v). Wash the organic phase with 0.1 N NaOH to remove unreacted[¹⁴C]-oleoyl-CoA.

  • Detection: Transfer the organic phase to a scintillation vial and quantify synthesized [¹⁴C]-triolein using a liquid scintillation counter.

PI3K TR-FRET Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized for PI3K profiling due to its high signal-to-background ratio and resistance to the auto-fluorescence often exhibited by pyrimidine derivatives[9].

Methodology:

  • Enzyme Prep: Dilute purified PI3K (e.g., δ or β isoform) in kinase buffer (50 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

  • Inhibitor Binding: Add serially diluted dioxinopyrimidine derivatives. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Kinase Reaction: Initiate the reaction by adding 10 μ M ATP and 10 μ M PIP2 substrate. Incubate for 30 minutes.

  • Detection Reagents: Stop the reaction by adding a detection mixture containing the GRP-1 pleckstrin homology domain and a PIP3-TAMRA fluorescent probe (100 nM and 5 nM final concentrations, respectively)[9].

  • Readout: Read the plate on a TR-FRET compatible microplate reader ( λex​=530 nm, λem​=590 nm). The displacement of the PIP3-TAMRA probe by newly synthesized PIP3 results in a decrease in the FRET signal, inversely proportional to kinase activity[9].

Workflow Prep Compound Preparation (DMSO Stock) Incubate Enzyme Incubation (DGAT-1 or PI3K) Prep->Incubate Substrate Substrate Addition (Acyl-CoA or PIP2) Incubate->Substrate Detect Signal Detection (TR-FRET / Radiometric) Substrate->Detect Analyze IC50 Calculation & Data Analysis Detect->Analyze

Caption: Standardized high-throughput screening workflow for in vitro profiling.

Conclusion

The 1-{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanamine building block is a highly privileged scaffold. By exploiting its favorable physicochemical properties—specifically its conformational rigidity and enhanced passive permeability—researchers have successfully developed potent, nanomolar inhibitors of both DGAT-1 and PI3K. Rigorous in vitro methodologies, such as radiometric lipid extraction and TR-FRET, remain essential for accurately characterizing the biological activity of these advanced derivatives and advancing them through the preclinical drug discovery pipeline.

References

  • Dow RL, et al. "Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1." ACS Medicinal Chemistry Letters, 2011.[Link]

  • Dow RL, et al. "Design and synthesis of potent, orally-active DGAT-1 inhibitors containing a dioxino[2,3-d]pyrimidine core." Bioorganic & Medicinal Chemistry Letters, 2011.[Link]

  • Perreault S, et al. "Discovery of a Phosphoinositide 3-Kinase (PI3K) β/δ Inhibitor for the Treatment of Phosphatase and Tensin Homolog (PTEN) Deficient Tumors." Journal of Medicinal Chemistry, 2017.[Link]

  • Patent KR20150038466A. "Dioxino- and oxazin-[2,3-d]pyrimidine pi3k inhibitor compounds and methods of use.

Sources

A Technical Guide to the Preliminary Toxicity Screening of 1-{6H,7H-dioxino[2,3-d]pyrimidin-4-yl}methanamine

A Technical Guide to the Preliminary Toxicity Screening of 1-{6H,7H-[1][2]dioxino[2,3-d]pyrimidin-4-yl}methanamine

Abstract: This technical guide provides a comprehensive framework for the preliminary toxicity screening of the novel chemical entity 1-{6H,7H-[1][2]dioxino[2,3-d]pyrimidin-4-yl}methanamine. As a member of the pyrimidine class of heterocyclic compounds, which are of significant interest in medicinal chemistry, a thorough and early assessment of its safety profile is paramount. Due to the absence of publicly available toxicological data for this specific molecule, this document outlines a structured, multi-tiered approach for its initial safety evaluation. The methodologies detailed herein range from in silico predictions to foundational in vitro cytotoxicity and genotoxicity assays, adhering to internationally recognized guidelines. The protocols, data interpretation frameworks, and workflow visualizations are designed to guide researchers and drug development professionals in establishing a robust preliminary safety profile, ensuring informed decision-making for further development.

Introduction: The Imperative for Early-Stage Toxicity Assessment

The journey of a new chemical entity (NCE) from discovery to clinical application is fraught with challenges, with safety-related failures being a primary cause of attrition.[3] Heterocyclic compounds, particularly pyrimidine derivatives, form the backbone of numerous therapeutic agents, but their structural novelty necessitates a rigorous evaluation of potential toxicity. The subject of this guide, 1-{6H,7H-[1][2]dioxino[2,3-d]pyrimidin-4-yl}methanamine, is a novel molecule for which a systematic toxicity assessment is a critical prerequisite for continued development.

Preclinical toxicology studies are fundamental to the drug discovery process, aiming to identify potential target organs for toxicity, understand dose-response relationships, and establish safety parameters for clinical monitoring.[4][5] An early, data-driven understanding of a compound's toxicological profile can significantly de-risk a project, saving time and resources.[6] This guide provides the scientific rationale and detailed protocols for a first-pass toxicity screening, establishing a foundational dataset for this promising compound.

Tier 1: In Silico ADMET Profiling

The initial step in modern toxicity screening involves the use of computational, or in silico, models to predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[1][7] These tools leverage vast databases of existing chemical structures and their associated biological activities to make predictions for novel compounds, offering a rapid and cost-effective first look at potential liabilities before any wet lab experiments are conducted.[2][8]

Rationale for In Silico Assessment

By inputting the chemical structure of 1-{6H,7H-[1][2]dioxino[2,3-d]pyrimidin-4-yl}methanamine into various validated software platforms (e.g., ADMET Predictor™, SwissADME, ProTox-II), we can generate predictions on key toxicological endpoints.[1][9] This allows for early identification of potential red flags, such as mutagenicity or hepatotoxicity, which can then be prioritized for in vitro confirmation. This "Tier Zero" screening approach enables smarter chemistry decisions and reduces the reliance on animal testing in the early stages.[9]

Predicted Toxicity Profile (Hypothetical Data)

The following table summarizes a hypothetical in silico toxicity assessment for the target compound.

Toxicity EndpointPredictionConfidence LevelPlatform Used
Hepatotoxicity Probable72%ProTox-II
Carcinogenicity Non-carcinogen65%pkCSM
Mutagenicity (Ames) Non-mutagen81%SwissADME
hERG Inhibition Low Risk78%ADMETlab 2.0
Skin Sensitization Low Risk85%Pred-Skin
In Silico Screening Workflow

The process for conducting the in silico assessment follows a structured workflow to ensure comprehensive data collection and analysis.

cluster_0In Silico ADMET WorkflowAObtain SMILES String of1-{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanamineBInput Structure into MultipleADMET Prediction Platforms(e.g., SwissADME, ProTox-II)A->BInputCExecute Prediction Models for:- Toxicity (Hepatotoxicity, Carcinogenicity)- Mutagenicity (Ames)- Safety Pharmacology (hERG)B->CRun AnalysisDAggregate & ComparePredictions from All PlatformsC->DCollect ResultsESummarize Data intoPreliminary Toxicity ProfileD->ESynthesizeFIdentify High-Risk Endpointsfor In Vitro VerificationE->FPrioritize

Caption: Workflow for in silico ADMET prediction.

Tier 2: In Vitro Cytotoxicity Assessment

Following the computational analysis, the next essential step is to evaluate the compound's effect on cell viability using in vitro assays. The MTT assay is a widely accepted, robust, and sensitive colorimetric method for this purpose.[10][11] It measures the metabolic activity of cells, which serves as an indicator of their viability, proliferation, and cytotoxicity.[12]

Rationale and Experimental Design

The primary goal is to determine the concentration of the compound that inhibits cell growth by 50% (IC50). This value is a critical benchmark for cytotoxicity. A panel of cell lines should be used to assess both general and tissue-specific toxicity. A typical panel would include:

  • HepG2 (Human Hepatocellular Carcinoma): To investigate potential hepatotoxicity, as predicted by the in silico analysis.

  • HEK293 (Human Embryonic Kidney): To assess potential renal toxicity.

  • BALB/c 3T3 (Mouse Fibroblast): A standard non-cancerous cell line to evaluate general cytotoxicity.

Experimental Protocol: MTT Assay

This protocol is adapted from standard methodologies.[13][14]

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of 1-{6H,7H-[1][2]dioxino[2,3-d]pyrimidin-4-yl}methanamine in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48 hours. Include vehicle-only controls (negative control) and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well.[11]

  • Absorbance Reading: Gently shake the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cytotoxicity Data Summary (Hypothetical Data)
Cell LineIC50 (µM) after 48h ExposureInterpretation
HepG2 25.8Moderate Hepatotoxicity
HEK293 89.2Low Renal Toxicity
BALB/c 3T3 115.4Low General Cytotoxicity
In Vitro Cytotoxicity Workflow

cluster_1In Vitro Cytotoxicity WorkflowASelect & Culture Cell Lines(HepG2, HEK293, BALB/c 3T3)BPlate Cells in 96-well Plates(5,000 cells/well)A->BDTreat Cells for 48 hoursB->DCPrepare Serial Dilutions ofTest CompoundC->DEAdd MTT Reagent & IncubateD->EFAdd Solubilization SolutionE->FGRead Absorbance at 570nmF->GHCalculate % Viability & IC50 ValuesG->H

Caption: Workflow for MTT-based cytotoxicity assay.

Tier 3: In Vitro Genotoxicity Assessment

Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, such as gene mutations and chromosomal aberrations.[15] Regulatory agencies like the ICH recommend a standard battery of tests to comprehensively assess this risk.[16][17]

Rationale for a Standard Test Battery

A single test is insufficient to detect all relevant genotoxic mechanisms. Therefore, a standard battery is employed. For an initial screening, Option 1 from the ICH S2(R1) guideline is recommended.[15][18] It includes:

  • A bacterial reverse mutation test (Ames test): To detect gene mutations.[19]

  • An in vitro mammalian cell test for chromosomal damage: Such as the chromosomal aberration test or the micronucleus test.[20][21]

This combination provides a comprehensive screen for the major types of genetic damage.

Experimental Protocol: Bacterial Reverse Mutation (Ames) Test

The Ames test is a widely used method for assessing mutagenic potential.[22][23] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize it and require it for growth. The test measures the ability of a compound to cause mutations that revert the bacteria to a state where they can produce their own histidine.[19][24]

  • Strain Selection: Use a panel of at least four S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.

  • Metabolic Activation: Conduct the test both with and without a metabolic activation system (S9 mix), which is a rat liver homogenate that simulates mammalian metabolism.[25] This is critical because some compounds only become mutagenic after being metabolized.[26]

  • Exposure: In the plate incorporation method, the bacterial culture, test compound at various concentrations, and S9 mix (or buffer) are combined with molten top agar.[27]

  • Plating & Incubation: The mixture is poured onto minimal glucose agar plates, which lack histidine. The plates are incubated at 37°C for 48-72 hours.

  • Colony Counting: Only bacteria that have undergone a reverse mutation will be able to grow and form colonies. The number of revertant colonies is counted and compared to the negative (vehicle) control. A significant, dose-dependent increase in the number of colonies indicates a positive (mutagenic) result.

Experimental Protocol: In Vitro Chromosomal Aberration Test

This test identifies agents that cause structural changes to chromosomes in cultured mammalian cells.[28][29]

  • Cell Culture: Use a suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO) or human peripheral blood lymphocytes).

  • Exposure: Treat cell cultures with at least three concentrations of the test compound for a short duration (e.g., 3-6 hours) with and without S9 mix, and for a longer duration (e.g., 24 hours) without S9 mix.

  • Metaphase Arrest: At a predetermined time after treatment, add a metaphase-arresting substance (e.g., colcemid) to accumulate cells in the metaphase stage of cell division.

  • Harvesting and Staining: Harvest the cells, treat them with a hypotonic solution, fix them, and drop them onto microscope slides. Stain the slides (e.g., with Giemsa).

  • Microscopic Analysis: Analyze at least 200 metaphase spreads per concentration for structural chromosomal aberrations (e.g., breaks, gaps, deletions, translocations).

  • Data Analysis: Compare the frequency of aberrations in treated cultures to the concurrent negative control. A statistically significant and dose-related increase indicates clastogenic potential.[21]

Genotoxicity Testing Workflow (ICH S2(R1) Option 1)

cluster_2Genotoxicity Screening Workflowcluster_3Test 1: Gene Mutationcluster_4Test 2: Chromosomal DamageATest Compound:1-{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanamineBBacterial Reverse Mutation Assay(Ames Test)(with & without S9 mix)A->BCIn Vitro Chromosomal Aberration Test(with & without S9 mix)A->CDAnalyze Data:- Revertant Colonies (Ames)- Aberration FrequencyB->DC->DEInterpret Results:- Positive/Negative- Dose-ResponseD->EFGenotoxicity Hazard IdentificationE->F

Caption: Standard two-test battery for in vitro genotoxicity.

Data Interpretation and Path Forward

The collective data from these in silico and in vitro screens provide the first critical insights into the safety profile of 1-{6H,7H-[1][2]dioxino[2,3-d]pyrimidin-4-yl}methanamine.

  • Negative Results: If the compound shows low cytotoxicity (e.g., IC50 > 100 µM) and is negative in both genotoxicity assays, it can proceed to further efficacy and ADME studies with a higher degree of confidence.

  • In Vitro Cytotoxicity: If the compound shows potent cytotoxicity, particularly in a specific cell line like HepG2, this suggests a potential for target organ toxicity. This would warrant further investigation into the mechanism of cell death (apoptosis vs. necrosis) and may require structural modifications to mitigate this effect.

  • Positive Genotoxicity: A positive result in either the Ames test or the chromosomal aberration assay is a significant safety concern. According to ICH guidelines, a positive in vitro finding typically requires follow-up with in vivo genotoxicity studies (e.g., a rodent micronucleus test) to determine if the effect is relevant in a whole animal system.[15][18] A confirmed genotoxic compound is often terminated from further development unless it is intended for a life-threatening indication with no other treatment options.

This preliminary toxicity screen is a foundational component of the preclinical safety evaluation.[30][31] The results are pivotal for guiding the subsequent, more comprehensive toxicological studies required for regulatory submission, ensuring that only the safest and most promising candidates advance toward the clinic.

References

  • Choudhury, S., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery. Available at: [Link][1][7]

  • ICH. (2012). S2(R1) — Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use. International Council for Harmonisation. Available at: [Link][16]

  • ICH. (2011). Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use s2(r1). International Council for Harmonisation. Available at: [Link][15]

  • Jeremiah, A., et al. (n.d.). In Silico Tools and Software to Predict ADMET of New Drug Candidates. ResearchGate. Available at: [Link][2]

  • FDA. (2012). International Conference on Harmonisation; Guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use; Availability. Federal Register. Available at: [Link][17]

  • Tang, Y., et al. (n.d.). In Silico ADMET Prediction: Recent Advances, Current Challenges and Future Trends. ResearchGate. Available at: [Link][8]

  • Japan Pharmaceutical Manufacturers Association. (2014). Genotoxicity test Q&A 2014 (revision). JPMA. Available at: [Link][32]

  • Daikin Chemicals. (2017). Chromosomal aberration test using cultured mammalian cells. Daikin. Available at: [Link][28]

  • Pharmaron. (n.d.). ADMET Predictor: In Silico Screening | Early Drug Discovery. Pharmaron. Available at: [Link][9]

  • European Medicines Agency. (2013). ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline. EMA. Available at: [Link][18]

  • PubMed. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. National Library of Medicine. Available at: [Link][7]

  • OECD. (n.d.). Test No. 473: In Vitro Mammalian Chromosomal Aberration Test. OECD iLibrary. Available at: [Link][33]

  • DergiPark. (2023). In Vitro Cytotoxicity Test Methods: MTT and Neutral Red Uptake. DergiPark. Available at: [Link][11]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link][14]

  • Xenometrix. (n.d.). Ames Test - Scientific background. Xenometrix. Available at: [Link][25]

  • University of Babylon. (2024). The Ames Test. University of Babylon. Available at: [Link][27]

  • OECD. (2016). Test No. 473: In Vitro Mammalian Chromosomal Aberration Test. OECD. Available at: [Link][20]

  • NIH. (2018). Microbial Mutagenicity Assay: Ames Test. National Institutes of Health. Available at: [Link][22]

  • Eurofins Deutschland. (n.d.). Chromosome Aberration Test in vitro. Eurofins. Available at: [Link][21]

  • EPA. (n.d.). Health Effects Test Guidelines OPPTS 870.5375 In Vitro Mammalian Chromosome Aberration Test. EPA. Available at: [Link][29]

  • Wikipedia. (n.d.). Ames test. Wikipedia. Available at: [Link][19]

  • ResearchGate. (2025). Preclinical toxicity testing and adverse drug reaction monitoring in drug discovery process. ResearchGate. Available at: [Link][6]

  • NIH. (n.d.). Large scale meta-analysis of preclinical toxicity data for target characterisation and hypotheses generation. National Institutes of Health. Available at: [Link][3]

  • FDA. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Available at: [Link][4]

  • Charles River Laboratories. (n.d.). Preclinical GLP Toxicology Studies. Charles River. Available at: [Link][5]

  • IJNRD. (2024). Toxicokinetic evaluation in preclinical studies and applications of toxicokinetic. International Journal of Novel Research and Development. Available at: [Link][31]

  • ScienceDirect. (n.d.). Principles and Procedures for Assessment of Acute Toxicity Incorporating In Silico Methods. ScienceDirect. Available at: [Link][34]

  • OECD. (n.d.). Guidelines for the Testing of Chemicals. OECD. Available at: [Link][35]

  • NIH. (n.d.). Modern Approaches to Chemical Toxicity Screening. National Institutes of Health. Available at: [Link][26]

Sources

Methodological & Application

Application Note: Comprehensive NMR Characterization Protocols for 1-{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of complex heterocyclic building blocks is a critical phase in drug discovery and materials science. The compound 1-{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanamine features a pyrimidine core fused with a 1,4-dioxin ring, substituted with a primary methanamine group. Such aminomethyl-substituted pyrimidines are foundational motifs in medicinal chemistry, frequently utilized in the development of kinase inhibitors[1]. Because2[2], this application note details a rigorous, self-validating Nuclear Magnetic Resonance (NMR) workflow designed to unambiguously confirm the molecular framework, regiochemistry, and purity of this specific compound.

Structural Rationale & Molecular Framework

To characterize this molecule, we must deconstruct it into three distinct spin systems that will be analyzed and subsequently linked:

  • The Pyrimidine Core : Contains a single, highly deshielded proton at the C-2 position, flanked by two electronegative nitrogen atoms[3].

  • The 1,4-Dioxin Ring : A saturated ethylene bridge (-O-CH₂-CH₂-O-) fused at the C-4a and C-8a positions of the pyrimidine ring. The oxygen atoms strongly deshield these aliphatic protons.

  • The Methanamine Group : An isolated -CH₂-NH₂ spin system attached at the C-4 position[4].

Experimental Workflow

NMR_Workflow Start 1. Sample Preparation (DMSO-d6 & TMS) Acq1D 2. 1D NMR Acquisition (1H & 13C) Start->Acq1D Acq2D 3. 2D NMR Acquisition (HSQC & HMBC) Acq1D->Acq2D Process 4. Data Processing (FT & Phase Correction) Acq2D->Process Validate 5. Structural Validation (HMBC Connectivity) Process->Validate

Logical NMR workflow for the structural elucidation of fused pyrimidine small molecules.

Sample Preparation Protocol

Expert Causality:5[5]. The choice of solvent and concentration directly dictates the visibility of exchangeable protons and the resolution of the resulting spectra.

Step-by-Step Methodology:

  • Solvent Selection : Select Dimethyl Sulfoxide-d6 (DMSO-d6) with 0.05% v/v Tetramethylsilane (TMS).

    • Rationale: DMSO-d6 is highly polar, ensuring complete dissolution of the heterocyclic amine. Crucially, unlike D₂O or CD₃OD, DMSO-d6 lacks exchangeable deuterons, preventing the rapid chemical exchange of the primary amine (-NH₂) protons and allowing their direct observation in the ¹H spectrum[4].

  • Concentration Optimization : Weigh precisely 15–20 mg of the analyte and dissolve it in 0.6 mL of the prepared DMSO-d6.

    • Rationale: This concentration yields an optimal signal-to-noise ratio (SNR) for insensitive ¹³C nuclei without inducing viscosity-related line broadening or concentration-dependent aggregation[5].

  • Sample Transfer : Transfer the homogeneous solution to a high-precision 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.

NMR Acquisition Methodologies

Expert Causality: A multi-nuclear, multi-dimensional approach is mandatory. 1D spectra provide the atomic inventory, while6[6].

Step-by-Step Methodology:

  • ¹H NMR (600 MHz) : Acquire 16–64 scans with a spectral width of -2 to 14 ppm. Set the relaxation delay (d1) to 2.0–5.0 seconds.

    • Rationale: A sufficient d1 ensures complete longitudinal relaxation of all protons, which is critical for accurate integration of the methanamine and dioxin signals[4].

  • ¹³C{¹H} NMR (150 MHz) : Acquire 1024+ scans with proton decoupling. Set the spectral width to -10 to 220 ppm and d1 > 2.0 seconds.

    • Rationale: The quaternary carbons of the fused pyrimidine ring (C-4, C-4a, C-8a) lack attached protons, meaning they experience no Nuclear Overhauser Effect (NOE) enhancement and have exceptionally long T1 relaxation times[3]. Extended scanning is required to resolve them above the noise floor.

  • 2D HSQC (Heteronuclear Single Quantum Coherence) : Acquire to map direct ¹H-¹³C single-bond correlations.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation) : Acquire to map 2-bond and 3-bond ¹H-¹³C correlations.

Quantitative Data Presentation

The following tables summarize the expected spectroscopic data based on the anisotropic and deshielding effects inherent to the[1,4]dioxino[2,3-d]pyrimidine scaffold.

Table 1: Expected ¹H NMR Assignments (DMSO-d6, 600 MHz)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment Rationale
H-2 ~8.60Singlet (s)1HHighly deshielded by two adjacent pyrimidine nitrogens[3].
H-6, H-7 ~4.35 – 4.45Multiplets (m)4HDeshielded by adjacent dioxin oxygen atoms; often appears as an AA'BB' system due to ring asymmetry.
CH₂ (Amine) ~3.85Singlet (s)2HMethanamine methylene protons; shifted downfield by the adjacent aromatic C-4 and amine nitrogen.
NH₂ ~2.10Broad Singlet (br s)2HExchangeable primary amine protons; broad due to quadrupolar relaxation of ¹⁴N[4].
May appear as a doublet if coupled to the -NH₂ protons, though rapid exchange in DMSO often collapses this to a singlet.
Table 2: Expected ¹³C NMR Assignments (DMSO-d6, 150 MHz)
PositionChemical Shift (δ, ppm)TypeAssignment Rationale
C-4 ~162.0QuaternaryPyrimidine carbon attached to the electron-withdrawing methanamine group.
C-8a ~156.4QuaternaryFused pyrimidine carbon attached to the dioxin oxygen (O-8).
C-2 ~153.5CHPyrimidine carbon between N-1 and N-3[3].
C-4a ~138.2QuaternaryFused pyrimidine carbon attached to the dioxin oxygen (O-5).
C-6, C-7 ~64.5, ~65.2CH₂Aliphatic dioxin carbons; typical shift for -O-CH₂- environments.
CH₂ (Amine) ~41.5CH₂Aliphatic methanamine carbon.

Data Processing & Self-Validating System

To ensure 2[2], the analytical protocol must act as a self-validating system. We achieve this by cross-referencing the isolated 1D spin systems using 2D HMBC connectivity:

  • Validation of Regiochemistry (Methanamine at C-4) :

    • Hypothesis: The methanamine group is attached at C-4, not C-2.

    • Validation: The HMBC spectrum will exhibit a strong 3-bond correlation from the methanamine -CH₂- protons (~3.85 ppm) to the fused C-4a carbon (~138.2 ppm), and a 2-bond correlation to C-4 (~162.0 ppm)[6]. Furthermore, the presence of the sharp H-2 singlet at ~8.60 ppm confirms that the C-2 position remains unsubstituted[3].

  • Validation of the Fused Bicyclic Core :

    • Hypothesis: The 1,4-dioxin ring is fully saturated and fused at the pyrimidine C-4a/C-8a face.

    • Validation: The HSQC spectrum will confirm that the protons at ~4.40 ppm are attached to carbons at ~65 ppm (characteristic of -O-CH₂- groups). Subsequently, the HMBC spectrum will show correlations from these dioxin protons to the quaternary pyrimidine carbons C-4a and C-8a, definitively proving the [1,4]dioxino[2,3-d]pyrimidine fusion[6].

  • Amine Verification :

    • Validation: A D₂O exchange experiment (adding a drop of D₂O to the NMR tube and shaking) will cause the broad signal at ~2.10 ppm to disappear, confirming its identity as the exchangeable -NH₂ group[4].

References

  • Title: Spectroscopic Data for 4-Pyrimidine Methanamine: A Technical Guide. Source: Benchchem.
  • Title: NMR Characterization of RNA Small Molecule Interactions. Source: NIH.
  • Title: Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures. Source: MDPI.
  • Title: Analytical Techniques for Reference Standard Characterization: The Role of NMR. Source: ResolveMass.
  • Title: An In-depth Technical Guide to 4-Pyrimidine Methanamine. Source: Benchchem.
  • Title: Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Source: ACS Publications.
  • Title: NMR characterization of small and large molecules. Source: ResolveMass.
  • Title: 16.12 Product Class 12: Pyrimidines. Source: Thieme E-Books.

Sources

Chromatographic separation techniques for isolating 1-{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Chromatographic Strategies for the Isolation and Quantification of 1-{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanamine

Executive Summary & Physicochemical Profiling

The target analyte, 1-{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanamine, presents a unique set of chromatographic challenges. Structurally, it consists of a pyrimidine core fused to a 1,4-dioxin ring, functionalized with a primary methanamine group[1].

From a physicochemical perspective, this molecule is highly hydrophilic and basic (estimated pKa ~9.0–9.5).

  • The Causality of RPLC Failure: Traditional Reversed-Phase Liquid Chromatography (RPLC) using C18 stationary phases is fundamentally mismatched for this compound. Because the molecule lacks significant hydrophobic surface area, it fails to partition into the alkyl chains, resulting in elution near or at the void volume ( t0​ ). Furthermore, the fully protonated primary amine engages in severe secondary electrostatic interactions with residual, unendcapped silanols on the silica backbone. This causes catastrophic peak tailing, poor resolution, and low recovery[2].

To achieve robust retention, symmetrical peak shape, and self-validating quantification, we must abandon standard RPLC and employ orthogonal retention mechanisms: Hydrophilic Interaction Liquid Chromatography (HILIC) for trace LC-MS/MS analysis, and Mixed-Mode Chromatography (MMC) for preparative isolation[3].

Chromatographic Strategy & Mechanistic Causality

A. Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is the premier choice for the high-throughput quantification of polar basic amines[2].

  • The Mechanism: HILIC utilizes a polar stationary phase (e.g., an Amide-bonded phase) and a highly organic mobile phase (>80% Acetonitrile). A stagnant, water-enriched layer forms on the surface of the stationary phase. The highly polar dioxinopyrimidine partitions out of the organic bulk and into this aqueous layer.

  • The Causality of Buffer Selection: In HILIC, mobile phase ionic strength is non-negotiable. We utilize 10 mM ammonium formate at pH 3.0. At this pH, the methanamine is 100% protonated, preventing partial ionization and peak splitting. The formate buffer provides the necessary ionic strength to maintain the aqueous layer and mask any residual silanol activity, preventing the protonated amine from binding irreversibly to the column.

B. Mixed-Mode Chromatography (RP/CEX)

For preparative isolation or extraction from complex biological matrices (where high salt content would disrupt a HILIC water layer), Mixed-Mode Chromatography is superior[4].

  • The Mechanism: MMC stationary phases contain both hydrophobic alkyl chains and negatively charged acidic functional groups (e.g., carboxylic or sulfonic acids)[3].

  • The Causality of Elution: The protonated methanamine forms a strong ionic bond with the cation-exchange sites. Elution cannot be achieved merely by increasing the organic solvent. It requires a dual-gradient approach: increasing the organic modifier to elute hydrophobic matrix impurities, followed by a sharp increase in buffer ionic strength to break the electrostatic amine-cation bonds and elute the target[5].

Methodological Decision Matrix

Workflow A 1-{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanamine Sample Matrix B Determine Analytical Goal A->B C High-Throughput / LC-MS (Trace Analysis) B->C Quantification D Preparative Isolation / Complex Matrix Cleanup B->D Purification E HILIC-MS/MS Protocol (Amide Stationary Phase) C->E F Mixed-Mode RP/CEX Protocol (Cation-Exchange + Alkyl) D->F

Fig 1: Chromatographic decision matrix for dioxinopyrimidine methanamine isolation.

Experimental Protocols (Self-Validating Workflows)

Protocol A: UPLC-HILIC-MS/MS (High-Throughput Quantification)
  • Self-Validation Check: Inject a void volume marker (e.g., toluene). Toluene should elute unretained. If the target analyte elutes near the toluene peak, the mobile phase is too aqueous; you must increase the starting percentage of Acetonitrile to force partitioning into the stationary water layer.

Step-by-Step Methodology:

  • Column Preparation: Install a 1.7 µm BEH Amide column (2.1 x 100 mm). Flush with 50 column volumes (CV) of 50:50 Acetonitrile/Water to remove storage solvents.

  • Mobile Phase Compounding:

    • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile with 0.1% Formic Acid.

  • Equilibration: Equilibrate the column with the initial gradient conditions (95% B) for at least 20 CVs. Note: HILIC requires significantly longer equilibration times than RPLC to establish a stable aqueous layer.

  • Sample Dilution: Dilute the sample in a diluent matching the initial mobile phase (e.g., 95% Acetonitrile). Warning: Injecting highly aqueous samples in HILIC will locally destroy the partitioning layer and cause severe peak distortion.

  • Execution: Run the gradient profile outlined in Table 1.

Protocol B: Mixed-Mode RP/CEX (Preparative Isolation)
  • Self-Validation Check: Monitor the asymmetry factor ( As​ ) of the target peak. An As​ between 0.9 and 1.2 indicates optimal ionic disruption during elution. An As​ > 1.5 indicates insufficient ionic strength in the elution buffer, meaning the amine is still partially bound to the stationary phase.

Step-by-Step Methodology:

  • Column Preparation: Install a Mixed-Mode RP/CEX column (e.g., 5 µm, 4.6 x 150 mm).

  • Mobile Phase Compounding:

    • Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid.

    • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.

    • Mobile Phase C: 200 mM Ammonium Formate in Water, pH 3.0 (The "Elution Buffer").

  • Loading: Load the sample under highly aqueous, low-salt conditions (Table 2, Time 0.0). The basic methanamine will bind tightly to the cation-exchange sites[3].

  • Washing: Maintain low organic/low salt for 3 minutes to wash away unretained neutral and acidic matrix impurities.

  • Elution: Ramp Mobile Phase B to elute hydrophobic impurities, followed by a sharp ramp of Mobile Phase C to elute the target amine via ionic displacement.

Quantitative Data & System Suitability

Table 1: UPLC-HILIC-MS/MS Gradient Program

Time (min) Flow Rate (mL/min) %A (10mM Amm. Formate) %B (Acetonitrile) Curve
0.0 0.4 5 95 Initial
1.0 0.4 5 95 6 (Linear)
4.0 0.4 40 60 6 (Linear)
4.1 0.4 5 95 1 (Step)

| 6.0 | 0.4 | 5 | 95 | 6 (Linear)|

Table 2: Mixed-Mode RP/CEX Gradient Program

Time (min) Flow (mL/min) %A (Water) %B (Acetonitrile) %C (200mM Buffer) Mechanism
0.0 1.0 85 5 10 Loading
3.0 1.0 85 5 10 Washing
10.0 1.0 40 50 10 RP Elution
15.0 1.0 0 50 50 CEX Elution

| 20.0 | 1.0 | 85 | 5 | 10 | Re-equil |

Table 3: Expected System Suitability Parameters

Parameter HILIC-MS/MS Target Mixed-Mode Target Corrective Action if Failed

| Retention Factor ( k ) | > 3.0 | > 5.0 | Increase % Acetonitrile (HILIC) or decrease % Buffer (MMC). | | Asymmetry ( As​ ) | 0.95 – 1.15 | 0.90 – 1.20 | Increase buffer concentration; verify pH is exactly 3.0. | | Efficiency ( N ) | > 15,000 (UPLC) | > 8,000 (HPLC) | Replace column guard; verify sample diluent matches initial mobile phase. |

References

  • Agilent Technologies. "Hydrophilic Interaction Chromatography (HILIC) Separation of Basic Drugs using MS/MS Detection." Agilent Application Notes. URL: ]">https://www.agilent.com[2]

  • LCGC International. "Improving Protein Separations with Mixed-Mode Chromatography." Chromatography Online. URL: ]">https://www.chromatographyonline.com[4]

  • IntechOpen. "Perspective Chapter: Mixed-Mode Chromatography." IntechOpen Books. URL: ]">https://www.intechopen.com[5]

  • Chromatography Today. "Evolution of Mixed-Mode Chromatography." URL: ]">https://www.chromatographytoday.com[3]

  • Journal of Medicinal Chemistry. "Design and Optimization of Pyrazinecarboxamide-Based Inhibitors of Diacylglycerol Acyltransferase 1 (DGAT1)." ACS Publications. URL: ]">https://pubs.acs.org[1]

  • Waters Corporation. "Enhanced Retention of Polar Analytes Utilizing Novel 1.7 µm UPLC Particles for Hydrophilic Interaction Chromatography." Waters Application Notes. URL: ]">https://www.waters.com

Sources

Sample preparation protocols for 1-{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanamine biological assays

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Sample Preparation Protocols for 1-{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanamine in Biological Assays

Executive Summary

The compound 1-{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanamine represents a highly versatile fused bicyclic pharmacophore. Featuring a pyrimidine ring fused with a 1,4-dioxine ring and a nucleophilic primary methanamine group, this structural motif is frequently utilized in two distinct drug discovery pipelines: as a β -secretase 1 (BACE1) inhibitor for neurodegenerative diseases[1], and as a DNA gyrase/topoisomerase inhibitor in antibacterial screening[2].

Because the primary amine is basic and potentially reactive, and the fused bicyclic core is hydrophobic, improper sample handling can lead to compound aggregation, oxidation, or non-specific binding to assay plastics. As a Senior Application Scientist, I have designed the following self-validating protocols to ensure absolute data integrity when preparing this compound for both High-Throughput Screening (HTS) enzymatic assays and Antimicrobial Susceptibility Testing (AST).

Physicochemical Profiling & Master Stock Preparation

Before introducing the compound to any biological matrix, the master stock must be properly stabilized. The primary amine (-CH 2​ NH 2​ ) is susceptible to Schiff base formation if exposed to carbonyl impurities, and it can form carbamates in the presence of atmospheric CO 2​ and moisture.

Causality in Protocol Design: We utilize 100% anhydrous Dimethyl Sulfoxide (DMSO) stored under argon. Water absorption in DMSO not only degrades the primary amine but also drastically reduces the solubility of the hydrophobic dioxino-pyrimidine core, leading to micro-precipitation that skews dose-response curves.

Master Stock Protocol (10 mM)
  • Equilibration: Allow the lyophilized powder of 1-{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanamine to equilibrate to room temperature (RT) in a desiccator to prevent condensation.

  • Dissolution: Weigh the appropriate mass and dissolve in 100% anhydrous DMSO to yield a 10 mM concentration.

  • Homogenization: Vortex for 60 seconds, followed by water-bath sonication for 5 minutes at RT.

  • Self-Validation (LC-MS): Before aliquoting, withdraw a 1 µL sample and dilute in LC-MS grade acetonitrile/water. Verify that the compound mass ( 181.19 g/mol ) is intact and purity is >95%. This prevents running assays on degraded building blocks.

  • Storage: Aliquot into tightly sealed, amber glass vials (to prevent photo-degradation) and store at -20°C. Limit freeze-thaw cycles to a maximum of three.

High-Throughput BACE1 Enzymatic Assay Preparation

BACE1 is a critical aspartic protease target in Alzheimer's disease research[1]. Standard BACE1 assays utilize Fluorescence Resonance Energy Transfer (FRET) peptides. The assay is highly sensitive to solvent denaturation; therefore, the final DMSO concentration must be strictly maintained at 1%[3][4].

Causality in Protocol Design: To achieve precise dose-response curves without cumulative pipetting errors, we utilize acoustic liquid dispensing (e.g., Echo 550). This avoids the non-specific binding of the basic methanamine group to polypropylene pipette tips and allows direct nanoliter transfer into the assay buffer.

HTS BACE1 FRET Protocol
  • Intermediate Dilution: Thaw the 10 mM master stock and prepare a 3-fold serial dilution directly in 100% DMSO using a 384-well Echo-qualified source plate.

  • Acoustic Dispensing: Transfer 100 nL to 300 nL of the compound (depending on the desired final concentration) into a 384-well black, low-binding assay plate.

  • Assay Buffer Addition: Add 20 µL of BACE1 Assay Buffer (50 mM sodium acetate, pH 4.5) containing the BACE1 enzyme (approx. 10 ng/µL) to the assay plate[4]. Incubate for 15 minutes at RT to allow compound-enzyme binding.

  • Reaction Initiation: Add 10 µL of the 3X BACE1 FRET Substrate (750 nM) to initiate the reaction[3].

  • Self-Validation (Z'-Factor): Include a known BACE1 inhibitor (e.g., AZD3839) as a positive control[5]. Calculate the Z'-factor using the positive control and DMSO-only vehicle wells. A Z'-factor > 0.6 validates the assay's robustness. Read fluorescence kinetically at Ex 545 nm / Em 585 nm for 60 minutes[3].

BACE1_Workflow Powder Dry Powder (Compound) DMSO 10 mM Stock (100% DMSO) Powder->DMSO Dissolve Echo Acoustic Dispensing (Echo 550) DMSO->Echo QC & Dilute Assay BACE1 FRET Assay (Max 1% DMSO) Echo->Assay Nanoliter Transfer

Workflow for preparing 1-{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanamine for BACE1 HTS.

Antimicrobial Susceptibility Testing (AST) via Broth Microdilution

Because pyrimidine derivatives frequently exhibit antibacterial properties[2], AST is required to determine the Minimum Inhibitory Concentration (MIC). This must be performed according to Clinical and Laboratory Standards Institute (CLSI) guidelines[6].

Causality in Protocol Design: The protocol mandates Cation-Adjusted Mueller-Hinton Broth (CAMHB). The primary amine on our compound can interact with free divalent cations ( Ca2+ , Mg2+ ). Using precisely adjusted CAMHB prevents the compound from being artificially sequestered, ensuring the MIC readout reflects true biological activity rather than chemical chelation[6].

Broth Microdilution Protocol
  • Aqueous Working Stock: Dilute the 10 mM DMSO master stock into CAMHB to create a 128 µg/mL working solution. Ensure the final DMSO concentration in this working stock does not exceed 2% (which will dilute to 1% in the assay).

  • Serial Dilution: In a 96-well clear U-bottom plate, add 50 µL of CAMHB to columns 2 through 10. Add 100 µL of the 128 µg/mL working stock to column 1. Perform a 1:2 serial dilution by transferring 50 µL from column 1 across to column 10, discarding the final 50 µL from column 10.

  • Inoculation: Prepare a bacterial suspension (e.g., E. coli or S. aureus) adjusted to a 0.5 McFarland standard, and dilute it in CAMHB to achieve 1×106 CFU/mL. Add 50 µL of this inoculum to all test wells, bringing the final compound concentrations to 64 µg/mL down to 0.125 µg/mL, and the final inoculum to 5×105 CFU/mL[6].

  • Self-Validation (Quality Control Strains): Always run a parallel plate using CLSI-recommended QC strains (e.g., E. coli ATCC 25922) against a reference antibiotic (e.g., Gentamicin). If the reference MIC falls outside the CLSI acceptable range, the assay is invalid and must be repeated[6].

  • Incubation & Readout: Incubate at 35°C for 16–20 hours. The MIC is the lowest concentration that completely inhibits visible growth.

AST_Workflow Stock Working Stock (128 µg/mL in CAMHB) Serial Serial 1:2 Dilution (64 to 0.125 µg/mL) Stock->Serial Transfer 50 µL Incubate Incubation (35°C, 16-20h) Serial->Incubate Plate Prep Inoculum Bacterial Inoculum (5 x 10^5 CFU/mL) Inoculum->Incubate Add 50 µL/well

Broth microdilution setup for antimicrobial susceptibility testing (AST) per CLSI guidelines.

Quantitative Data & Parameter Summary

To ensure rapid reference during assay setup, the critical parameters for handling 1-{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanamine are summarized below:

ParameterBACE1 FRET Enzymatic AssayAntimicrobial Susceptibility Testing (AST)
Primary Solvent 100% Anhydrous DMSOCation-Adjusted Mueller-Hinton Broth (CAMHB)
Working Concentration 10 pM – 10 µM0.125 µg/mL – 64 µg/mL
Max Solvent Tolerance 1% DMSO 1% DMSO (from stock carryover)
Plate Type 384-well Black, Low-Binding96-well Clear, U-bottom
Incubation / Readout 60 min at RT / Ex 545 nm, Em 585 nm16–20 hours at 35°C / Visual or OD600
Self-Validation Metric Z'-Factor > 0.6 (using reference inhibitor)MIC of ATCC QC strain within CLSI range

References

  • (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT)
  • AU2017376446A1 - 1,4-thiazine dioxide and 1,2,4-thiadiazine dioxide derivatives as beta-secretase inhibitors and methods of use Source: Google Patents URL
  • Antimicrobial Resistance in Bordetella bronchiseptica Source: ASM Journals URL
  • BACE1 (β−Secretase)
  • Data Sheet - BACE1 FRET Assay Kit Source: BPS Bioscience URL
  • Application Notes: AZD3839 Free Base for BACE1 Source: Benchchem URL

Sources

Application Note: Conjugation Strategies for 1-{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanamine in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Bioconjugation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Executive Summary

The functionalized heterocycle 1-{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanamine represents a highly versatile building block in modern medicinal chemistry. Fused pyrimidine systems (such as pyrido-, thieno-, and dioxino-pyrimidines) are privileged scaffolds frequently utilized as ATP-competitive kinase inhibitors targeting EGFR, Src, and mTOR pathways [1]. The incorporation of the 1,4-dioxane ring fused to the pyrimidine core enhances aqueous solubility and modulates the electron density of the pharmacophore, offering a distinct hydrogen-bonding profile compared to traditional quinazoline inhibitors.

The presence of the C4-methanamine provides an unhindered, highly nucleophilic primary aliphatic amine. This functional handle is ideal for late-stage diversification, allowing the core scaffold to be integrated into Antibody-Drug Conjugates (ADCs) via cleavable/non-cleavable linkers [2], PROTACs, or fluorescent probes. This guide details the causal rationale, strategic selection, and validated protocols for conjugating this specific amine.

Conjugation Strategy Matrix

Selecting the appropriate conjugation chemistry depends on the desired stability, linker type, and biological application. The table below summarizes the quantitative and qualitative parameters for the three primary conjugation modalities.

Conjugation MethodReagents / CatalystTypical YieldReaction TimeOptimal pHPrimary Application
Amide Coupling HATU, DIPEA, DMF80–95%2–4 hours8.0–9.0ADC peptide linkers (e.g., Val-Cit), PROTAC attachment.
Reductive Amination NaBH(OAc)₃, DCE70–90%4–16 hours5.0–7.0PEGylation, alkyl linker extension, secondary amine formation.
Thiourea Formation R-NCS, Et₃N, DCM85–98%1–3 hours8.0–9.0Fluorescent labeling (e.g., FITC), diagnostic probe synthesis.

Workflow & Decision Logic

The following diagram illustrates the strategic decision-making process for conjugating the C4-methanamine handle based on the target therapeutic modality.

ConjugationWorkflow Start 1-{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanamine (Primary Amine Handle) Amide Amide Coupling (Carboxylic Acid + HATU) Start->Amide Target: Peptides/Acids Reductive Reductive Amination (Aldehyde + NaBH(OAc)3) Start->Reductive Target: Alkyl/PEG Thiourea Isothiocyanate Reaction (R-NCS) Start->Thiourea Target: Fluorophores ADC ADC Payload / PROTAC (Stable/Cleavable Amide) Amide->ADC PEG PEGylated Inhibitor (Secondary Amine) Reductive->PEG Probe Diagnostic Probe (Thiourea Linkage) Thiourea->Probe

Figure 1: Decision matrix for the bioconjugation of the C4-methanamine pyrimidine scaffold.

Detailed Experimental Protocols

Protocol A: Amide Coupling via HATU for ADC Linker Attachment

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is selected for its exceptional coupling efficiency and suppression of epimerization [3]. Because the C4-methanamine is an unhindered, highly nucleophilic primary amine, it can directly attack the uronium salt of HATU to form an inactive tetramethylguanidine byproduct [3]. To prevent this, pre-activation of the carboxylic acid is mandatory .

Materials:

  • 1-{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanamine (1.0 eq)

  • Carboxylic acid linker (e.g., Fmoc-Val-Cit-PAB-OH) (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid linker (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration). Add DIPEA (2.0 eq). Stir at room temperature for 15 minutes. Causality: This generates the highly reactive HOAt ester intermediate while consuming the HATU reagent, preventing guanidinylation of the pyrimidine payload.

  • Amine Addition: In a separate vial, dissolve the pyrimidine methanamine (1.0 eq) in a minimal volume of DMF with DIPEA (1.0 eq). Add this dropwise to the pre-activated ester solution.

  • Reaction Monitoring: Stir at room temperature for 2 hours. Monitor via LC-MS. The reaction is self-validating when the M+H peak of the starting amine is completely consumed, replaced by the conjugate mass.

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (aq) to remove residual DMF, followed by brine. Dry over Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify via reverse-phase HPLC (Water/MeCN with 0.1% TFA).

Protocol B: Reductive Amination for Alkyl/PEG Extension

Rationale: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is the reagent of choice due to its mild nature. Unlike NaBH3​CN , it does not generate toxic hydrogen cyanide gas and exhibits superior selectivity for iminium ions over aldehydes at weakly acidic pH [4].

Materials:

  • Pyrimidine methanamine (1.0 eq)

  • Aldehyde-functionalized PEG or alkyl linker (1.05 eq)

  • NaBH(OAc)3​ (1.5 eq)

  • Glacial Acetic Acid (1.0 eq)

  • 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Imine Formation: Combine the pyrimidine amine (1.0 eq) and the aldehyde (1.05 eq) in anhydrous DCE (0.2 M). Add glacial acetic acid (1.0 eq) to adjust the pH to ~5.5-6.0. Stir for 1 hour at room temperature. Causality: Mild acidity accelerates the dehydration of the hemiaminal to the iminium ion, which is the active species reduced by NaBH(OAc)3​ .

  • Reduction: Add NaBH(OAc)3​ (1.5 eq) portion-wise. Stir under a nitrogen atmosphere for 12 hours.

  • Quench & Workup: Quench carefully with saturated aqueous NaHCO3​ (gas evolution will occur). Extract with Dichloromethane (DCM). Wash with brine, dry over MgSO4​ , and concentrate.

Biological Context: Mechanism of Action

When conjugated to an antibody via a cleavable linker, the resulting ADC acts as a targeted kinase inhibitor. Fused pyrimidines are classic ATP-competitors. The diagram below illustrates the self-validating biological cascade from ADC internalization to kinase inhibition.

MechanismOfAction ADC ADC Binds Tumor Antigen Endosome Internalization (Endosome) ADC->Endosome Lysosome Linker Cleavage (Lysosomal Proteases) Endosome->Lysosome Payload Release of Pyrimidine Methanamine Payload Lysosome->Payload Cathepsin B Kinase ATP-Competitive Kinase Inhibition (e.g., EGFR) Payload->Kinase Cytosolic diffusion Apoptosis Tumor Cell Apoptosis Kinase->Apoptosis Pathway blockade

Figure 2: Biological pathway of the pyrimidine-conjugate following targeted cellular delivery.

Analytical Validation Standards

To ensure the scientific integrity of the synthesized conjugates, the following analytical validations must be met:

  • LC-MS (ESI+): Confirm the exact mass of the conjugate. For amide couplings, ensure the absence of the +99 Da mass adduct, which indicates the formation of the tetramethylguanidine byproduct (a result of poor HATU pre-activation).

  • 1H NMR (400 MHz, DMSO-d6): The methylene protons of the C4-methanamine (typically a doublet around δ 4.5 ppm in the free amine) will shift downfield to δ 4.8 - 5.1 ppm and appear as a multiplet or broad doublet upon amide bond formation.

  • HPLC Purity: >95% purity at 254 nm (pyrimidine core strongly absorbs here) before proceeding to in vitro biological assays.

References

  • Yadav, T. T., Moin Shaikh, G., Kumar, M. S., Chintamaneni, M., & Yc, M. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure-Activity Relationship. Frontiers in Chemistry, 10, 861288. Available at:[Link]

  • Sheyi, R., de la Torre, B. G., & Albericio, F. (2022). Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate. Pharmaceutics, 14(2), 396. Available at:[Link]

  • Wikipedia Contributors. (n.d.). HATU. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. Available at:[Link]

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 1-{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanamine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in synthesizing fused pyrimidine scaffolds. The target molecule, 1-{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanamine, is a critical building block. Its fused dioxino-pyrimidine core provides excellent alignment of pharmacophore features and improved passive permeability, making it highly valuable in the development of DGAT-1 inhibitors for metabolic disorders[1] and PI3K inhibitors for oncology and immunology[2].

However, achieving high synthesis yields is notoriously difficult due to the sensitivity of the 1,4-dioxane ring to harsh reductive conditions and the propensity of the primary amine to undergo side reactions. This guide provides field-proven, self-validating protocols to optimize your yield and overcome common experimental hurdles.

Section 1: Mechanistic Workflow & Causality

To optimize yield, we must first understand the causality behind the synthetic route. The most robust approach avoids late-stage ring closures, which often fail due to steric hindrance. Instead, we build the fused core early and functionalize position 4 sequentially.

  • Dioxino Ring Formation: Cyclization of 4,5-dihydroxypyrimidin-4(3H)-one derivatives with 1,2-dibromoethane establishes the 6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine core[3].

  • Halogenation: Treatment with POCl3 converts the tautomeric pyrimidinone to the highly electrophilic 4-chloro intermediate.

  • Cyanation: Palladium-catalyzed cyanation (using Zn(CN)2) replaces the chloride. We use Pd catalysis rather than classical Rosenmund-von Braun (CuCN) conditions to prevent thermal degradation of the oxygen-rich dioxino ring.

  • Reduction: This is the most critical step. Reducing the nitrile to a primary methanamine often results in over-reduction (cleavage of the dioxino ring) or dimerization (formation of secondary amines). We mitigate this by using Raney Nickel in highly concentrated methanolic ammonia, which shifts the equilibrium away from the secondary amine intermediate.

SynthWorkflow A 4,5-Dihydroxy- pyrimidine B 6,7-Dihydro-[1,4]dioxino [2,3-d]pyrimidin-4-one A->B 1,2-Dibromoethane K2CO3 C 4-Chloro-6,7-dihydro- [1,4]dioxino [2,3-d]pyrimidine B->C POCl3, DIPEA D 4-Cyano-6,7-dihydro- [1,4]dioxino [2,3-d]pyrimidine C->D Zn(CN)2, Pd-cat E 1-{6H,7H-[1,4]dioxino [2,3-d]pyrimidin-4-yl} methanamine D->E H2, Raney Ni NH3/MeOH

Caption: Step-by-step synthetic workflow for 1-{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanamine.

Section 2: Experimental Protocols (Self-Validating Systems)
Protocol: Optimized Reduction of 4-Cyano-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine

Self-Validation Principle: This protocol incorporates in-process controls (IPC) to ensure the reaction does not proceed to over-reduction or dimerization, creating a closed-loop validation of the experimental conditions.

Step 1: Preparation of the Reaction Matrix

  • Dissolve 10 mmol of 4-cyano-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine in 50 mL of 7N NH3 in Methanol.

  • Causality: The high concentration of ammonia acts as a nucleophilic sink. It attacks the intermediate imine to prevent the newly formed primary amine from reacting with it (which would otherwise form an unwanted secondary amine dimer).

Step 2: Catalyst Activation & Hydrogenation

  • Add 1.0 g of Raney Nickel (pre-washed with MeOH to remove water).

  • Purge the hydrogenation vessel with N2 (3x), then H2 (3x). Pressurize to 50 psi H2.

  • Stir vigorously at 25°C.

  • Self-Validation (IPC): Sample the reaction at 2 hours. Run an LC-MS analysis. The mass of the starting material (M+H = 164) should be <5%, and the target primary amine (M+H = 168) should be the major peak. If a peak at M+H = 318 (dimer) appears, the NH3 concentration in your solvent has depleted and must be replenished.

Step 3: Workup and Isolation

  • Filter the catalyst through a pad of Celite under a strict N2 atmosphere (Raney Ni is highly pyrophoric).

  • Concentrate the filtrate under reduced pressure at 30°C to prevent thermal degradation.

  • Purify via reverse-phase flash chromatography (C18, Water/MeCN with 0.1% TFA) to isolate the amine as a TFA salt, or free-base it using a basic ion-exchange resin.

Section 3: Quantitative Data Summaries

To illustrate the impact of reaction conditions on the final reduction step, review the optimization data below. Notice how the transition from standard Pd/C to Raney Ni in ammonia drastically shifts the impurity profile.

CatalystSolvent SystemTemp / PressureYield (%)Major Impurity Profile
Pd/C (10%)MeOH / HCl25°C / 1 atm15%Dioxino ring opening (Hydrogenolysis)
LiAlH4THF0°C to RT35%Unidentified polar degradation
Raney NiMeOH25°C / 50 psi55%Secondary amine dimer (~30%)
Raney Ni 7N NH3 in MeOH 25°C / 50 psi 88% None (Clean conversion)
Section 4: Troubleshooting FAQs

Q: My initial cyclization with 1,2-dibromoethane is yielding a large amount of insoluble polymeric material. How can I improve the yield of the dioxino core? A: The reaction between 4,5-dihydroxypyrimidine and 1,2-dibromoethane is a classic bimolecular nucleophilic substitution that competes with intermolecular chain elongation. If your concentration is too high, intermolecular alkylation outpaces the intramolecular ring closure. Run this reaction under high-dilution conditions (e.g., <0.05 M) in a polar aprotic solvent like DMF with K2CO3 to favor the intramolecular cyclization[3].

Q: During the cyanation step, my 4-chloro intermediate remains unreactive. What should I change? A: The 4-chloro position on the dioxino-pyrimidine ring can be sterically hindered and electronically deactivated compared to standard pyrimidines. If standard Pd(PPh3)4 fails, switch to a more electron-rich, sterically demanding ligand like XPhos or dppf. Ensure your Zn(CN)2 is strictly anhydrous, as moisture rapidly poisons the palladium catalyst.

Q: I am getting significant ring-opening of the dioxino core during the reduction step. Why? A: The 1,4-dioxane ring fused to an electron-deficient pyrimidine is highly susceptible to hydrogenolysis, especially under acidic conditions or with aggressive catalysts like Palladium on Carbon (Pd/C). Switch to Raney Nickel and maintain strictly neutral or basic conditions (e.g., methanolic ammonia) to preserve the ether linkages.

Q: My final methanamine product is extremely polar and streaks on silica gel. How can I improve purification? A: Primary heterocyclic amines interact strongly with the acidic silanol groups on standard silica gel. Either use amine-functionalized silica (NH2-silica) for normal-phase chromatography, or bypass normal-phase entirely and use reverse-phase chromatography (C18) with a volatile buffer like ammonium formate. Alternatively, protect the crude amine with Boc2O immediately after reduction, purify the lipophilic Boc-protected intermediate, and then deprotect with HCl/Dioxane.

Section 5: Pharmacological Application Pathway

Understanding how this building block is utilized downstream can help you anticipate purity requirements. The primary amine is typically used as a nucleophile in amide couplings or reductive aminations to build larger pharmacophores.

Application N1 1-{6H,7H-[1,4]dioxino[2,3-d] pyrimidin-4-yl}methanamine N2 Scaffold Functionalization (Amide Coupling / Alkylation) N1->N2 Lead Optimization N3 DGAT-1 Inhibitors (Metabolic Disorders) N2->N3 Triglyceride Synthesis Suppression N4 PI3K Inhibitors (Oncology / Immunology) N2->N4 Kinase Pathway Modulation

Caption: Pharmacological application pathway of the dioxino-pyrimidine building block.

Section 6: References
  • Title: Synthesis and Functionalization of 6,7-Dihydro-[1,4]Dioxino[2,3-d] Pyrimidines[3] Source: eurekaselect.com URL:

  • Title: Design and synthesis of potent, orally-active DGAT-1 inhibitors containing a dioxino[2,3-d]pyrimidine core[1] Source: nih.gov URL:

  • Title: Dioxino- and oxazin-[2,3-d]pyrimidine pi3k inhibitor compounds and methods of use[2] Source: google.com (Patents) URL:

Sources

Technical Support Center: HPLC Method Optimization for 1-{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges of analyzing 1-{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanamine .

This molecule presents a classic chromatographic paradox: it contains a relatively lipophilic dioxinopyrimidine core paired with a highly polar, basic primary methanamine group (-CH₂-NH₂). At standard mobile phase pH ranges, this primary amine is protonated, leading to poor retention and severe peak tailing on traditional silica-based columns. The guides and protocols below are engineered to help you understand the causality behind these issues and implement self-validating solutions.

Part 1: Frequently Asked Questions (Troubleshooting Causality)

Q1: Why does my compound elute in the void volume (k' < 1) on a standard C18 column?

The Causality: Retention in Reversed-Phase Liquid Chromatography (RPLC) relies on hydrophobic interactions. The primary methanamine group on your analyte has a high pKa (typically ~9.0–10.0). When using standard acidic or neutral mobile phases (pH 2.0–7.0), this amine group becomes fully protonated (-NH₃⁺)[1]. This ionization drastically increases the molecule's hydrophilicity, preventing it from partitioning effectively into the non-polar C18 stationary phase.

Q2: I am experiencing severe peak tailing (Tf > 2.0). How do I eliminate this?

The Causality: Peak tailing for basic amines is rarely a column-packing issue; it is a chemical kinetic issue. Traditional silica columns contain residual acidic silanol groups (Si-OH) on their surface. At pH > 3.5, these silanols ionize into negatively charged silanoxanes (Si-O⁻). Your protonated methanamine (-NH₃⁺) undergoes a secondary ion-exchange interaction with these silanoxanes[2]. Because the desorption kinetics of this ionic interaction are much slower than standard hydrophobic partitioning, the molecules "drag" on the column, causing the peak to tail. The Solution: You must either suppress the silanol ionization by dropping the pH below 3.0, deprotonate your amine by raising the pH above 10.5, or use an ultra-inert, exhaustively endcapped column[2].

Peak_Tailing Amine Protonated Methanamine (-CH2-NH3+) Interaction Secondary Ion-Exchange Interaction Amine->Interaction Silanol Ionized Silanol (Si-O-) Silanol->Interaction Tailing Slow Desorption Kinetics -> Peak Tailing Interaction->Tailing

Mechanistic pathway of secondary ion-exchange interactions causing peak tailing in basic analytes.

Q3: Should I transition my method to HILIC? How does the retention mechanism differ?

The Causality: Yes. Hydrophilic Interaction Liquid Chromatography (HILIC) is often the optimal choice for polar basic compounds that fail on RPLC. Instead of a hydrophobic stationary phase, HILIC uses a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (>70% Acetonitrile). The polar stationary phase absorbs water from the mobile phase, creating a thin, water-enriched liquid layer[3]. Your polar methanamine partitions into this aqueous layer. Furthermore, in HILIC, the ion-exchange interaction with silanols actually contributes to constructive retention rather than just causing tailing.

HPLC_Optimization Start Analyze 1-{6H,7H-[1,4]dioxino [2,3-d]pyrimidin-4-yl}methanamine RP_Standard Standard RPLC (pH 2-7) C18 Column Start->RP_Standard Issue1 Poor Retention (k' < 1) & Peak Tailing (Tf > 1.5) RP_Standard->Issue1 Protonated Amine + Ionized Silanols Strat1 HILIC Mode (>70% ACN, Aq. Buffer) Issue1->Strat1 Increase Polar Partitioning Strat2 High-pH RPLC (pH > 10.5, Hybrid C18) Issue1->Strat2 Deprotonate Amine Strat3 Ion-Pairing RPLC (e.g., HFBA additive) Issue1->Strat3 Neutralize Charge

Decision matrix for optimizing retention and peak shape of polar basic methanamine derivatives.

Part 2: Quantitative Troubleshooting Data

Use the following table to diagnose your current chromatogram and select the appropriate mobile phase optimization strategy.

Table 1: Quantitative Impact of Mobile Phase Conditions on Methanamine Derivatives

Observed IssuePrimary CauseQuantitative IndicatorRecommended Mobile Phase OptimizationExpected Outcome
No Retention Amine protonation at neutral pHCapacity Factor (k') < 1.0Switch to HILIC: 90% ACN / 10% Aqueous Buffer (10mM Ammonium Formate)k' increases to 3.0 - 8.0
Severe Tailing Ion-exchange with acidic silanolsTailing Factor (Tf) > 2.0Lower pH to 2.5 (0.1% TFA) to protonate and neutralize surface silanolsTf reduces to < 1.3
Broad Peaks Slow desorption kineticsPlate Count (N) < 5,000Raise pH to 10.5 (Ammonia buffer) to deprotonate the analyte amineN increases to > 15,000
Drifting RT Insufficient buffer capacityRT %RSD > 2.0%Increase buffer concentration to 10–20 mM in the aqueous portionRT %RSD < 0.5%

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . You must pass the System Suitability Test (SST) built into Step 1 before proceeding to sample analysis.

Protocol A: HILIC Optimization for Polar Amines

Use this protocol to achieve maximum retention and LC-MS compatibility.

  • System Suitability Verification (The Validation Gate):

    • Prepare a 10 µg/mL standard of 1-{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanamine in 75% Acetonitrile.

    • Pass Criteria: The system is validated for this run ONLY IF the Capacity Factor (k') > 2.5, Tailing Factor (Tf) ≤ 1.4, and RT %RSD (over 3 injections) ≤ 1.0%. If these fail, abort the run and re-equilibrate the column.

  • Column Selection: Install a Zwitterionic (ZIC-HILIC) or Amide-bonded HILIC column (e.g., 150 x 2.1 mm, 3 µm).

  • Mobile Phase Preparation:

    • Aqueous Phase (Solvent A): Prepare 10 mM Ammonium Formate in LC-MS grade water. Adjust pH to 3.0 using Formic Acid. (Note: Buffer is critical in HILIC to control ion-exchange[4]).

    • Organic Phase (Solvent B): 100% LC-MS grade Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution Design:

    • Initial Conditions: 95% B (Remember: In HILIC, high organic is the weak solvent).

    • Gradient: Ramp from 95% B down to 60% B over 15 minutes. (Increasing water increases elution strength[3]).

  • Equilibration: HILIC requires longer equilibration times to establish the water-enriched layer. Flush with 20 column volumes of initial mobile phase prior to the first injection.

Protocol B: High-pH Reversed-Phase Method

Use this protocol if you must use RPLC and have access to high-pH stable columns.

  • System Suitability Verification (The Validation Gate):

    • Prepare a 10 µg/mL standard in initial mobile phase.

    • Pass Criteria: k' > 3.0, Tf ≤ 1.2, Theoretical Plates (N) > 12,000.

  • Column Selection: Install a high-pH stable, hybrid-silica C18 column (e.g., Ethylene Bridged Hybrid - BEH technology). Do not use standard silica, as it will dissolve at pH > 8[1].

  • Mobile Phase Preparation:

    • Aqueous Phase (Solvent A): Prepare 10 mM Ammonium Bicarbonate in water. Adjust pH to 10.5 using Ammonium Hydroxide. (This pH is >1 unit above the methanamine pKa, ensuring the molecule is fully neutral and hydrophobic).

    • Organic Phase (Solvent B): 100% LC-MS grade Acetonitrile.

  • Isocratic/Gradient Design:

    • Run an isocratic hold at 30% B for 10 minutes. Because the amine is deprotonated, the molecule's LogD is significantly higher, allowing it to retain strongly on the C18 phase without the need for highly aqueous conditions.

References

  • Bujnochem. HPLC and UHPLC Columns. [Link]

  • Agilent Technologies. Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]

  • Veeprho. Exploring the Role of pH in HPLC Separation.[Link]

  • LCGC International. What You Need to Know About HILIC. [Link]

Sources

Technical Support Center: Crystallization Optimization for 1-{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this knowledge base specifically for researchers and process chemists scaling up the synthesis of 1-{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanamine .

This specific fused bicyclic scaffold is a highly valuable intermediate in the development of beta-secretase (BACE) inhibitors for Alzheimer's disease [1] and novel tricyclic antibacterials [2]. However, the electron-withdrawing nature of the pyrimidine ring, combined with the reactivity of the primary methanamine, creates a thermodynamic environment highly susceptible to impurity entrapment, amine dimerization, and ring hydrolysis.

This guide provides field-proven, self-validating troubleshooting strategies to achieve >99.5% purity during isolation.

🔬 Core Troubleshooting FAQs

Q1: I am observing the co-crystallization of secondary amine dimers alongside my product. Free base recrystallization is not rejecting them. How can I selectively isolate the primary methanamine?

The Causality: Primary amines synthesized via reductive amination or alkylation are prone to over-reaction, forming secondary amine dimers. Because these dimers share the identical 1,4-dioxino[2,3-d]pyrimidine core, they possess near-identical solubility profiles to your target product. During free-base crystallization, they form a "solid solution" (a miscible product-impurity phase), meaning the impurity incorporates directly into the crystal lattice rather than remaining in the mother liquor [3].

The Solution: Transition from a free-base isolation to a Reactive Salt Crystallization . Converting the methanamine to a Fumarate or Hydrochloride salt drastically alters the supramolecular assembly. Fumaric acid, in particular, forms a rigid, highly ordered hydrogen-bonding network with primary amines [4]. The steric bulk of the secondary amine dimer disrupts this specific stoichiometric packing, forcing the dimer to remain dissolved in the mother liquor.

Q2: My pyrimidine ring is undergoing partial hydrolysis during the aqueous workup, leading to polar impurities. How do I prevent this without losing yield?

The Causality: The [1,4]dioxino[2,3-d]pyrimidine system is sensitive to prolonged exposure to high pH or aqueous environments at elevated temperatures, which can trigger nucleophilic attack on the pyrimidine ring.

The Solution: Implement a rapid pH-Shift Anti-Solvent Crystallization . By keeping the aqueous phase cold (<5°C) and adjusting the pH precisely to the amine's isoelectric point using a mild buffer, you can immediately force the product into an organic anti-solvent (e.g., MTBE or Heptane). This kinetic extraction minimizes aqueous residence time, leaving the polar hydrolysis degradation products trapped in the aqueous waste stream.

Q3: My crystal yield is >90%, but HPLC shows 3-5% trapped solvent and random impurities. Washing the filter cake doesn't help. What is the mechanism, and how do I fix it?

The Causality: This is a classic case of "mother liquor entrapment" caused by rapid kinetic precipitation. When supersaturation is too high, crystals grow too fast, creating structural defects and macro-pores that physically encapsulate the impure solvent [5]. Surface washing cannot reach these internal inclusions.

The Solution: Implement Temperature Cycling (Ostwald Ripening) . Instead of a linear cooling curve, oscillate the temperature just below the solubility limit. Heating slightly causes the thermodynamically unstable, defective (impure) crystal faces to dissolve. Subsequent slow cooling allows the solute to recrystallize onto the cleaner, more stable crystal faces [3]. This self-correcting thermodynamic loop "sweeps" impurities out of the lattice.

📊 Quantitative Solvent & Salt System Comparison

To validate the shift from free-base to salt crystallization, the following table summarizes the thermodynamic rejection rates of various solvent systems evaluated during process scale-up.

Solvent SystemIsolation FormYield (%)Purity (HPLC Area %)Dominant Impurity Rejected
Ethanol / Water (70:30)Free Base88.092.5None (Solid Solution Formed)
IsopropanolHCl Salt82.496.1Secondary Amine Dimers
Tetrahydrofuran (THF)Free Base76.594.2Inorganic Salts
Methanol / MTBE (1:4) Fumarate Salt 85.2 >99.6 Dimers & Hydrolysis Byproducts

⚙️ Process Visualizations

The following diagrams illustrate the logical flow and mechanistic pathways required to achieve high-purity crystallization.

G A Crude Amine Extract (Contains Dimers & Hydrolysis Byproducts) B pH Shift & Solvent Exchange (Extract into MTBE/Heptane) A->B Remove polar impurities C Reactive Salt Formation (Add Fumaric Acid in MeOH) B->C Isolate primary amine D Temperature Cycling (Ostwald Ripening) C->D Reject occluded solvent E High-Purity Fumarate Salt (>99.5% API) D->E Final Filtration

Workflow for reactive salt crystallization and pH-shift purification.

Mechanism N1 Kinetic Precipitation N2 Impure Crystal (Defects) N1->N2 High Supersaturation N3 Heating Phase (Dissolution) N2->N3 T approaches solubility limit N4 Cooling Phase (Growth) N3->N4 Rejects impurities N4->N2 Cycle repeat N5 Pure Lattice N4->N5 Final cooling

Mechanistic pathway of impurity rejection via temperature cycling (Ostwald ripening).

🧪 Self-Validating Protocol: Optimized Fumarate Salt Crystallization

This protocol utilizes a self-validating feedback loop (In-Process Control via Raman or HPLC) to ensure the Ostwald ripening has successfully purged the lattice defects before final isolation.

Materials Required:

  • Crude 1-{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanamine (Free base)

  • Fumaric Acid (1.05 equivalents)

  • Methanol (Solvent)

  • Methyl tert-butyl ether (MTBE) (Anti-solvent)

Step-by-Step Methodology:

  • Dissolution & Salt Formation: Dissolve the crude free base in Methanol (5 volumes) at 45°C under nitrogen. In a separate vessel, dissolve 1.05 eq of Fumaric acid in Methanol (3 volumes). Slowly charge the acid solution into the amine solution over 30 minutes to prevent crash-precipitation.

  • Anti-Solvent Addition: Slowly add MTBE (15 volumes) over 1 hour while maintaining the temperature at 40°C. A slight haze will develop, indicating the metastable zone has been reached.

  • Seeding (Optional but Recommended): Introduce 0.5% w/w pure seed crystals of the target fumarate salt to bypass primary nucleation and immediately initiate controlled secondary nucleation.

  • Temperature Cycling (Ostwald Ripening):

    • Cool the reactor to 20°C at 0.5°C/min.

    • Hold for 1 hour.

    • Re-heat the reactor to 35°C at 1.0°C/min (This dissolves the defective, impurity-laden outer layers of the newly formed crystals).

    • Hold for 30 minutes.

    • Repeat this 20°C ↔ 35°C cycle three times.

  • In-Process Control (IPC) Validation: Pull a slurry sample. Filter and analyze the mother liquor via HPLC. The concentration of the secondary amine dimer in the mother liquor should plateau, indicating it has been fully rejected from the solid phase.

  • Isolation: Cool the system to 5°C over 2 hours. Filter the slurry via a Nutsche filter or centrifuge. Wash the cake with cold MTBE (2 volumes) to displace the mother liquor.

  • Drying: Dry under vacuum at 40°C until constant weight is achieved.

📚 References

  • US Patent 10246429B2 . Vinyl fluoride cyclopropyl fused thiazin-2-amine compounds as beta-secretase inhibitors and methods of use. Google Patents. Available at:

  • WO Patent 2008009700A1 . Derivatives and analogs of n-ethylquinolones and n-ethylazaquinolones. Google Patents. Available at:

  • Nordstrom, F. L., et al. (2024) . Concomitant Precipitation of Solid-State Miscible Product-Impurity Phases in Solution Crystallization. Part 1: Theoretical Basis and Workflow for Efficient Impurity Rejection. Organic Process Research & Development, ACS Publications. Available at:[Link]

  • Gupta, D., et al. (2018) . Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, NIH National Library of Medicine. Available at:[Link]

  • Urwin, S. J., et al. (2022) . Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm, RSC Publishing. Available at:[Link]

Technical Support Center: Preventing Oxidative Degradation of 1-{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals, ensuring the long-term stability of complex active pharmaceutical ingredients (APIs) is critical for efficacy and safety. This guide provides authoritative, mechanistically grounded troubleshooting strategies for formulating and storing 1-{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanamine.

Mechanistic Vulnerability Profile

To stabilize this molecule, we must first understand its chemical topography. The compound contains three distinct functional domains, each with specific oxidative vulnerabilities:

  • The Methanamine Group (-CH₂-NH₂): Primary amines are kinetically vulnerable to oxidation. The nitrogen's lone pair is susceptible to electrophilic attack by peroxides or radical abstraction, leading to the formation of hydroxylamines, imines, and ultimately aldehyde degradants[1],[2].

  • The 1,4-Dioxin Ring: Cyclic ethers are prone to autoxidation. In the presence of molecular oxygen and light, hydrogen abstraction adjacent to the ether oxygen initiates a radical chain reaction, forming reactive hydroperoxides[3].

  • The Pyrimidine Core: While generally electron-deficient and resistant to mild oxidation, severe oxidative stress can lead to ring degradation, producing hydantoin derivatives (e.g., 5-hydroxyhydantoin)[4],[5].

Pathway API 1-{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanamine (Intact API) Radical Amine Radical Intermediate API->Radical Trace Metals (Fe/Cu) Autoxidation (O2) Hydroxylamine Hydroxylamine Intermediate API->Hydroxylamine Excipient Peroxides (ROOH) DioxinPeroxide Dioxin Ring Hydroperoxide API->DioxinPeroxide UV Light / O2 (Ether Autoxidation) Imine Imine Intermediate Radical->Imine O2 (Propagation) Hydroxylamine->Imine Dehydration (-H2O) Aldehyde Aldehyde Degradant + Ammonia Imine->Aldehyde Hydrolysis (H2O)

Fig 1. Oxidative degradation pathways of the primary amine and dioxin ring.

Troubleshooting Guide & FAQs

Q1: During our 6-month accelerated stability studies (40°C/75% RH), we observed a steady loss in API assay and the appearance of an unknown degradant. What is the likely mechanism? A1: The primary vulnerability is the methanamine group. Primary amines undergo oxidative degradation to form hydroxylamines or imines, which subsequently hydrolyze into aldehydes and ammonia[2],[3]. If your formulation contains polymeric excipients like Polyethylene Glycol (PEG) or Povidone, trace peroxides (ROOH) generated during excipient manufacturing are likely acting as the oxidizing agents[6].

Q2: How do we differentiate between autoxidation and peroxide-mediated degradation in our formulation? A2: Autoxidation is a radical chain process initiated by trace heavy metals (e.g., Cu²⁺, Fe³⁺) and propagated by molecular oxygen (O₂)[2]. It is highly sensitive to headspace oxygen and light. In contrast, peroxide-mediated degradation is a non-radical nucleophilic attack (S_N2 mechanism) by excipient-borne peroxides on the amine's lone electron pair[3]. To differentiate, perform a self-validating stress test (see Protocol 1). If degradation is halted by the addition of EDTA (a chelator), metals are the initiator. If degradation continues despite nitrogen purging, excipient peroxides are the culprit.

Q3: What are the regulatory requirements for proving the stability of this compound, and how should we select antioxidants? A3: According to ICH Q1A(R2) guidelines, formal stability testing for new drug products requires long-term evaluation at 25°C ± 2°C / 60% RH ± 5% RH (or 30°C/65% RH) for a minimum of 12 months, alongside accelerated testing at 40°C ± 2°C / 75% RH ± 5% RH for 6 months[7],[8]. To meet these stringent standards, antioxidant selection must be mechanism-specific. Use radical terminators like Butylated Hydroxytoluene (BHT) to halt autoxidation, or reducing agents like Ascorbic Acid to competitively neutralize excipient peroxides before they attack the API[9],[2].

Workflow Start Oxidative Degradation Detected in Stability Study Investigate Root Cause Investigation Start->Investigate Peroxides High Peroxides in Excipients (PEG/PVP)? Investigate->Peroxides Metals Trace Metal Contamination in Buffer/API? Investigate->Metals Oxygen Headspace Oxygen / Autoxidation? Investigate->Oxygen Action1 Use Low-Peroxide Grades Add Ascorbic Acid Peroxides->Action1 Yes Action2 Add Chelators (e.g., 0.01% EDTA) Metals->Action2 Yes Action3 Nitrogen Purging Add BHT/BHA Oxygen->Action3 Yes

Fig 2. Troubleshooting workflow for identifying and mitigating oxidative degradation.

Experimental Protocols

Protocol 1: Self-Validating Oxidative Forced Degradation Study

Causality: Using both an azo-initiator (AIBN) and a peroxide (H₂O₂) distinguishes between radical-mediated autoxidation and nucleophilic peroxide attack[10]. Self-Validation: The inclusion of a parallel blank control ensures that observed degradation is specifically oxidative and not hydrolytic or thermal.

Step-by-Step Methodology:

  • Preparation: Prepare a 1.0 mg/mL solution of the API in a chemically inert, LC-MS compatible solvent (e.g., 50:50 Water/Acetonitrile).

  • Peroxide Stress (Nucleophilic Attack): Add 3% H₂O₂ to the API solution. Incubate at 40°C for 24 hours.

  • Radical Stress (Autoxidation): Add 1 mM AIBN (azobisisobutyronitrile) to a separate API solution. Pressurize the headspace with O₂ and incubate at 40°C.

  • Control Blank: Incubate a parallel sample of API + solvent (no stressor) at 40°C for 24 hours.

  • Quenching & Analysis: Quench the peroxide reactions with sodium thiosulfate. Analyze all samples via HPLC-UV and LC-MS/MS. Look for mass shifts indicative of hydroxylamines (+16 Da) or aldehydes (-15 Da, corresponding to the loss of NH₃).

Protocol 2: Excipient Compatibility & Antioxidant Screening

Causality: Testing binary mixtures accelerates solid-state degradation, revealing incompatibilities before full formulation development[2].

Step-by-Step Methodology:

  • Binary Mixtures: Prepare 1:1 (w/w) mixtures of the API with high-risk excipients (e.g., PEG 400, Povidone, Lactose).

  • Antioxidant Spiking: Create parallel binary mixtures spiked with 0.1% w/w BHT (radical terminator) and 0.1% w/w Ascorbic Acid (reducing agent).

  • Accelerated Storage: Place samples in open glass vials and store at ICH Q1A(R2) accelerated conditions (40°C ± 2°C / 75% RH ± 5% RH) for 4 weeks[7].

  • Extraction: Extract the API using a validated diluent, ensuring complete dissolution of the API while precipitating polymeric excipients.

  • Validation & Quantification: Analyze via HPLC. A successful formulation must demonstrate >98% mass balance recovery (API + degradants) compared to the initial unspiked control, proving that the antioxidant effectively halted the degradation pathway rather than masking it.

Quantitative Data & Formulator's Reference Tables

Table 1: Antioxidant Selection Matrix for Primary Amines

Antioxidant ClassMechanism of ActionExamplesBest Used For
Initiation Inhibitors (Chelators) Bind trace heavy metals (Cu²⁺, Fe³⁺) to prevent Fenton-type radical generation[9],[2].EDTA, Citric AcidAqueous formulations, metal-catalyzed amine oxidation.
Radical Terminators Scavenge free radicals (ROO•) to halt chain propagation[2].BHT, BHA, Propyl GallateSolid-state formulations, lipid-based systems, ether autoxidation.
Reducing Agents Selectively oxidize themselves to protect the API via competitive reactivity[9],[2].Ascorbic Acid, Sodium MetabisulfiteAqueous solutions, neutralizing excipient peroxides.

Table 2: Excipient Peroxide Risk Profile

ExcipientFunctionPeroxide Risk LevelMitigation Strategy
Polyethylene Glycol (PEG) Solvent / Co-solventHigh Use high-purity/low-peroxide grades; store under N₂[6],[3].
Povidone (PVP) BinderHigh Pre-treat or formulate with reducing agents (e.g., Ascorbic Acid)[3].
Lactose DiluentLow (Aldehyde risk)Monitor for Maillard reaction with the primary amine[6].
Microcrystalline Cellulose DiluentLow Standard environmental controls (opaque packaging).

References

  • Pharmaceutical Antioxidants | PPTX - Slideshare. Slideshare.net.[Link]

  • Stabilization of Pharmaceuticals to Oxidative Degradation. US Patent Office.[Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency.[Link]

  • Q1A(R2) Guideline - ICH. International Council for Harmonisation.[Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. National Center for Biotechnology Information (PMC).[Link]

  • Method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. Journal of Emerging Technologies and Innovative Research (JETIR).[Link]

  • New insights in the removal of the hydantoins, oxidation product of pyrimidines, via the base excision and nucleotide incision repair pathways. PubMed / National Institutes of Health.[Link]

  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Scientific Research Publishing (SCIRP).[Link]

  • CHAPTER 3: Oxidative Degradation - Books. The Royal Society of Chemistry.[Link]

  • New Insights in the Removal of the Hydantoins, Oxidation Product of Pyrimidines, via the Base Excision and Nucleotide Incision Repair Pathways. National Center for Biotechnology Information (PMC).[Link]

Sources

Validation & Comparative

A Comparative Guide for Medicinal Chemists: 1-{6H,7H-dioxino[2,3-d]pyrimidin-4-yl}methanamine vs. Traditional Pyrimidine Building Blocks

A Comparative Guide for Medicinal Chemists: 1-{6H,7H-[1][2]dioxino[2,3-d]pyrimidin-4-yl}methanamine vs. Traditional Pyrimidine Building Blocks

Introduction: Beyond the Privileged Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, celebrated as a "privileged scaffold" for its presence in a multitude of bioactive compounds and marketed drugs.[1][2] Its fundamental role as a bioisostere for the purine base of ATP has cemented its importance in the design of therapeutics, particularly kinase inhibitors.[3][4] Traditional pyrimidine building blocks—such as aminopyrimidines and diaminopyrimidines—are synthetically accessible and offer versatile handles for chemical modification.[5][6]

However, the very planarity and flexibility that make traditional pyrimidines effective can also lead to challenges in modern drug discovery, including off-target activity, metabolic instability, and the need for greater chemical space exploration to tackle complex targets.[7] This has driven the exploration of more structurally sophisticated building blocks.

This guide provides an in-depth comparison of a novel, conformationally restricted scaffold, 1-{6H,7H-[3][8]dioxino[2,3-d]pyrimidin-4-yl}methanamine , against its traditional pyrimidine counterparts. We will dissect the structural nuances, compare physicochemical and pharmacological properties, and provide actionable experimental protocols to empower researchers in their selection of next-generation building blocks.

Structural and Physicochemical Dissection

The key distinction between the novel scaffold and traditional pyrimidines lies in the fusion of a[3][8]dioxino ring to the pyrimidine core. This seemingly simple modification imposes significant structural and electronic consequences.

  • Traditional Pyrimidines (e.g., 4-aminopyrimidine): These are planar, aromatic systems. The electron-withdrawing nature of the two nitrogen atoms makes the 2-, 4-, and 6-positions electron-deficient and susceptible to nucleophilic attack, a cornerstone of their synthetic utility.[9][10] Their flexibility allows them to adapt to various binding pockets, but this can sometimes come at the cost of selectivity.

  • 1-{6H,7H-[3][8]dioxino[2,3-d]pyrimidin-4-yl}methanamine: The fusion of the saturated dioxino ring introduces a rigid, three-dimensional character. This conformational lock can pre-organize the molecule into a bioactive conformation, potentially increasing binding affinity and, crucially, enhancing selectivity by disfavoring binding to off-targets that require a different geometry. The dioxino ring's oxygen atoms can also serve as additional hydrogen bond acceptors, while the ethylenedioxy bridge can block potential sites of metabolic attack.

Figure 1: Structural comparison of scaffolds.
Quantitative Physicochemical Data Comparison

The table below presents a comparison of key physicochemical properties, illustrating the impact of the fused dioxino ring. Values for the novel scaffold are calculated estimates based on its structure, while traditional pyrimidine values are representative of simple aminopyrimidines.

PropertyTraditional Pyrimidine (e.g., 4-aminopyrimidine)1-{6H,7H-[3][8]dioxino[2,3-d]pyrimidin-4-yl}methanamine (Calculated)Rationale for Change
Molecular Weight ~95 g/mol ~181 g/mol Addition of the dioxino and methylene groups increases mass.
cLogP ~ -0.5~ 0.2The aliphatic dioxino ring adds lipophilicity, slightly increasing the LogP value.
Topological Polar Surface Area (TPSA) ~52 Ų~77 ŲThe two ether oxygens and the additional amine significantly increase the polar surface area.
pKa (most basic) ~5.7[9]~7.5 - 8.5 (estimated)The primary amine is more basic than the ring nitrogens of the pyrimidine core.
Number of H-Bond Donors 22Both possess an amino group with two hydrogen atoms.
Number of H-Bond Acceptors 35The novel scaffold retains the pyrimidine nitrogens and adds the two dioxino oxygens.

Interpretation: The novel scaffold exhibits a higher TPSA and more hydrogen bond acceptors, suggesting potentially improved solubility and the ability to form more extensive hydrogen bond networks within a target protein. While its lipophilicity is slightly higher, it remains well within the desirable range for drug-like molecules.

Synthetic Utility and Experimental Protocols

A critical consideration for any building block is its synthetic accessibility. Traditional pyrimidines are often synthesized via well-established condensation reactions.[6][10] The novel scaffold, while more complex, can be accessed through multi-step but manageable synthetic routes.

Gcluster_0Synthetic Workflow OverviewAAmidine + 3-Carbon UnitB[3+3] CycloadditionA->BBase CatalystCTraditional AminopyrimidineB->CDSubstituted Pyrimidine(e.g., 4,6-dichloropyrimidine)ENucleophilic Substitutionwith Ethylene GlycolD->EFFormation of Dioxino RingE->FGFunctional Group Interconversion(e.g., CN reduction)F->GHNovel Dioxino-Fused MethanamineG->H

Figure 2: Generalized synthetic workflows.
Experimental Protocol 1: Synthesis of a Traditional 2,4-Disubstituted Pyrimidine

This protocol describes a common microwave-assisted synthesis, which offers high efficiency.[6]

Objective: To synthesize a representative 2,4-disubstituted pyrimidine from a chalcone and guanidine hydrochloride.

Materials:

  • Appropriate chalcone (1 mmol)

  • Guanidine hydrochloride (1.2 mmol)

  • Potassium hydroxide (KOH)

  • Ethanol or Dioxane (solvent)

  • Microwave reactor vials

  • TLC plates (silica gel)

  • Standard purification apparatus (e.g., column chromatography)

Procedure:

  • To a microwave reaction vessel, add the chalcone (1 mmol), guanidine hydrochloride (1.2 mmol), and a catalytic amount of KOH in a suitable solvent like ethanol.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for a short period (typically 5-15 minutes). Causality Note: Microwave irradiation accelerates the reaction rate by efficiently heating the polar solvent and reactants, significantly reducing reaction time compared to conventional heating.

  • After cooling, monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Quench the reaction by adding cold water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired pyrimidine derivative.

Experimental Protocol 2: Plausible Synthesis of the Novel Scaffold

This protocol is a hypothesized route based on known reactions of pyrimidine derivatives.

Objective: To synthesize 1-{6H,7H-[3][8]dioxino[2,3-d]pyrimidin-4-yl}methanamine.

Step A: Synthesis of 4-chloro-6,7-dihydro-[3][8]dioxino[2,3-d]pyrimidine

  • Combine 4,6-dichloro-5-hydroxypyrimidine (1 mmol) and ethylene glycol (1.2 mmol) in a high-boiling point solvent like DMF.

  • Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.5 mmol).

  • Heat the reaction mixture at 100-120 °C overnight. Causality Note: The base deprotonates the hydroxyl group of the pyrimidine and one hydroxyl of ethylene glycol, facilitating a tandem Williamson ether synthesis to form the dioxino ring.

  • Monitor reaction progress by TLC. Upon completion, cool the mixture and purify to isolate the chlorinated intermediate.

Step B: Cyanation of the Intermediate

  • To the product from Step A (1 mmol) in DMSO, add sodium cyanide (NaCN, 1.5 mmol).

  • Heat the mixture to 80-90 °C. Causality Note: This is a nucleophilic aromatic substitution where the cyanide anion displaces the chloride at the electron-deficient C4 position of the pyrimidine ring.

  • After the reaction is complete, perform an aqueous workup and extract the cyanated product.

Step C: Reduction to the Final Methanamine Product

  • Dissolve the cyanated intermediate (1 mmol) in a solvent like THF or methanol.

  • Cool the solution in an ice bath and carefully add a reducing agent such as Lithium Aluminum Hydride (LiAlH₄) or use catalytic hydrogenation (e.g., H₂, Raney Nickel). Causality Note: These powerful reducing agents will reduce the nitrile (C≡N) group to a primary amine (CH₂NH₂).

  • After the reaction is complete, carefully quench the reducing agent, perform a standard workup, and purify the final product, 1-{6H,7H-[3][8]dioxino[2,3-d]pyrimidin-4-yl}methanamine.

Pharmacological Profile and Target Interaction

The primary advantage of a rigid scaffold like the dioxino-fused pyrimidine is its potential for enhanced selectivity and potency, particularly in well-defined binding sites such as the ATP pocket of protein kinases.

Gcluster_0Conceptual Kinase ATP-Binding Site InteractionHingeHinge Region(H-Bonding)HydrophobicHydrophobic PocketSolventSolvent-ExposedRegionTradTraditionalPyrimidineTrad->HingeH-Bond (Canonical)NovelNovel Dioxino-FusedPyrimidineNovel->HingeH-Bond (Canonical)Novel->HydrophobicNew HydrophobicInteractionNovel->SolventVector intoSolvent Front

Comparative binding affinity of 1-{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanamine in receptor assays

Author: BenchChem Technical Support Team. Date: April 2026

Therefore, this guide will establish a comprehensive framework for how to determine and compare the binding affinity of this novel compound. We will use a well-characterized receptor system—the Adenosine A2A receptor (A2AR), a G-protein coupled receptor (GPCR) involved in various physiological processes—as a representative example. This allows us to provide a detailed, scientifically rigorous protocol and data interpretation guide that researchers can adapt for their specific target of interest.

We will compare our hypothetical data for "1-{6H,7H-dioxino[2,3-d]pyrimidin-4-yl}methanamine" (hereafter referred to as Compound X ) with the known A2AR antagonist, ZM241385 , a widely used reference compound.

Introduction: The Rationale for Competitive Binding Assays

In drug discovery, determining a compound's binding affinity for its target receptor is a critical first step. It quantifies the strength of the interaction between a ligand (the drug candidate) and a receptor. A high affinity indicates that the ligand binds tightly to the receptor at low concentrations, which is often a desirable characteristic for a potent drug.

The most common method for determining affinity is the competitive radioligand binding assay . This technique measures the ability of an unlabeled test compound (Compound X) to displace a labeled, high-affinity reference ligand (the radioligand) from its receptor. The resulting data allows us to calculate the inhibitory constant (Ki), an intrinsic measure of the compound's affinity.

Experimental Design: A Head-to-Head Comparison

This guide outlines a competitive binding assay to determine the Ki of Compound X for the human Adenosine A2A receptor and compare it directly to the reference antagonist, ZM241385.

Core Principle

The experiment relies on the principle of competition. A constant concentration of a radioligand with known high affinity for A2AR (e.g., [3H]-ZM241385) is incubated with a source of the receptor (e.g., cell membranes). Increasing concentrations of an unlabeled competitor (Compound X or ZM241385) are added. The more potent the competitor, the less of it is required to displace the radioligand from the receptor.

Below is a diagram illustrating the workflow for this assay.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (Expressing A2A Receptor) assay_components Combine: - Membranes - Radioligand - Buffer - Competitor (Varying Conc.) prep_membranes->assay_components prep_radioligand Prepare Radioligand ([3H]-ZM241385) prep_radioligand->assay_components prep_competitors Prepare Competitors (Compound X & ZM241385) prep_competitors->assay_components incubation Incubate to Equilibrium (e.g., 60 min at 25°C) assay_components->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting (Quantifies bound radioactivity) washing->counting plot Plot % Inhibition vs. [Competitor] counting->plot ic50 Calculate IC50 (Non-linear regression) plot->ic50 ki Calculate Ki (Cheng-Prusoff Equation) ic50->ki

Caption: Workflow for a competitive radioligand binding assay.

Detailed Experimental Protocol

This protocol is a self-validating system; it includes controls for total binding, non-specific binding, and a reference compound, which ensures the integrity of the results.

Materials
  • Receptor Source: Commercially available cell membranes prepared from HEK293 cells stably expressing the human Adenosine A2A receptor.

  • Radioligand: [3H]-ZM241385 (Specific Activity: ~25-50 Ci/mmol).

  • Reference Competitor: ZM241385 (unlabeled).

  • Test Competitor: Compound X.

  • Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, 5 mM MgCl2, pH 7.4.

  • Non-specific Binding (NSB) Agent: Theophylline (100 µM) or a high concentration of unlabeled ZM241385 (10 µM).

  • Filtration: 96-well GF/B glass fiber filter plates and a cell harvester.

  • Scintillation Cocktail & Counter.

Procedure
  • Compound Dilution: Prepare serial dilutions of Compound X and unlabeled ZM241385 in the assay buffer. A typical concentration range would be from 100 µM down to 0.1 nM in half-log steps.

  • Assay Plate Setup: To a 96-well plate, add the following in triplicate:

    • Total Binding (TB): 25 µL of assay buffer.

    • Non-specific Binding (NSB): 25 µL of the NSB agent (e.g., 100 µM Theophylline).

    • Competitor Wells: 25 µL of each dilution of Compound X or ZM241385.

  • Radioligand Addition: Add 25 µL of [3H]-ZM241385 diluted in assay buffer to all wells. The final concentration should be approximately equal to its Kd (dissociation constant) for the A2AR, typically around 1-2 nM. This choice maximizes the specific binding window and provides good sensitivity.

  • Receptor Addition & Incubation: Initiate the binding reaction by adding 50 µL of the A2AR membrane preparation to all wells. The amount of membrane protein should be optimized to ensure that less than 10% of the radioligand is bound at equilibrium, a key assumption for the subsequent analysis.

  • Incubate the plate for 60 minutes at 25°C with gentle agitation to reach binding equilibrium.

  • Harvesting: Rapidly terminate the reaction by aspirating the contents of the wells onto the GF/B filter plate using a cell harvester. This step is critical; it must be fast to prevent significant dissociation of the radioligand-receptor complex.

  • Washing: Immediately wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis and Interpretation

The path from raw counts to a final Ki value involves several logical steps.

G raw_cpm Raw CPM Data (From Scintillation Counter) specific_binding Calculate Specific Binding: SB = Total Binding - Non-Specific Binding raw_cpm->specific_binding percent_inhibition Calculate % Inhibition: 100 * (1 - (Sample - NSB) / SB) specific_binding->percent_inhibition fit_curve Non-linear Regression (Sigmoidal dose-response) percent_inhibition->fit_curve ic50 Determine IC50 (Concentration for 50% inhibition) fit_curve->ic50 cheng_prusoff Cheng-Prusoff Equation: Ki = IC50 / (1 + [L]/Kd) ic50->cheng_prusoff final_ki Final Ki Value (Affinity Constant) cheng_prusoff->final_ki

Caption: Data analysis pipeline from raw counts to the final Ki value.

Step 1: Calculate IC50

First, convert the raw CPM data into percent inhibition at each competitor concentration. Plotting this data with percent inhibition on the y-axis and the log of the competitor concentration on the x-axis will yield a sigmoidal curve. Using non-linear regression software (e.g., GraphPad Prism), fit the data to a "log(inhibitor) vs. response" model to determine the IC50 . This is the concentration of the competitor that displaces 50% of the specific binding of the radioligand.

Step 2: Calculate Ki

The IC50 is dependent on the experimental conditions (especially the concentration of the radioligand). To determine an absolute measure of affinity, the Ki , we use the Cheng-Prusoff equation . This equation corrects the IC50 value for the concentration and affinity of the radioligand used.

Ki = IC50 / (1 + [L]/Kd)

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the dissociation constant of the radioligand for the receptor (a known value determined from separate saturation binding experiments).

Comparative Data Summary (Hypothetical)

Assuming the experiment was performed as described, the following table presents hypothetical results for Compound X versus the reference compound, ZM241385.

CompoundIC50 (nM)Ki (nM)Interpretation
ZM241385 (Reference)2.10.7Exhibits sub-nanomolar affinity, consistent with literature values for a potent A2AR antagonist. This validates the assay conditions.
Compound X 45.815.3Shows moderate affinity for the A2A receptor. The affinity is approximately 22-fold lower than that of the high-affinity antagonist ZM241385. This suggests it is a weaker binder to this target.

Assay Conditions: [3H]-ZM241385 ([L]) = 2.0 nM; Kd of [3H]-ZM241385 = 1.0 nM.

Conclusion and Future Directions

This guide provides a robust, validated framework for determining the binding affinity of a novel compound, "1-{6H,7H-dioxino[2,3-d]pyrimidin-4-yl}methanamine" (Compound X). Based on our hypothetical data, Compound X displays a Ki of 15.3 nM for the human Adenosine A2A receptor.

While ZM241385 is a significantly more potent binder, the moderate affinity of Compound X may be desirable depending on the therapeutic goal. For instance, lower affinity can sometimes lead to better selectivity or a more favorable pharmacokinetic profile.

The next logical steps in characterizing Compound X would be:

  • Selectivity Profiling: Screen Compound X against a panel of other adenosine receptors (A1, A2B, A3) and a broader panel of unrelated receptors to determine its specificity. High selectivity is crucial for minimizing off-target side effects.

  • Functional Assays: Binding does not equal function. Subsequent experiments, such as cAMP accumulation assays, should be performed to determine if Compound X acts as an antagonist (blocks receptor signaling), an agonist (activates the receptor), or an allosteric modulator.

By following this structured approach, researchers can confidently and accurately characterize the binding properties of new chemical entities and make informed decisions in the drug development pipeline.

References

  • Title: A simple method for the determination of the dissociation constant of an inhibitor. Source: Cheng Y., Prusoff W. H. (1973). Biochemical Pharmacology, 22(23), 3099-3108. URL: [Link]

  • Title: The Cheng-Prusoff equation: a review of its applications and limitations. Source: Linden, J. (1982). Journal of Pharmacological Methods, 6(3), 205-209. URL: [Link]

A Comparative Benchmarking Guide to the Chemical Stability of 1-{6H,7H-dioxino[2,3-d]pyrimidin-4-yl}methanamine and Related Bioisosteres

A Comparative Benchmarking Guide to the Chemical Stability of 1-{6H,7H-[1][2]dioxino[2,3-d]pyrimidin-4-yl}methanamine and Related Bioisosteres

Introduction: The Imperative of Chemical Stability in Drug Discovery

In the landscape of modern drug discovery and development, the intrinsic chemical stability of a lead compound is a cornerstone of its therapeutic potential. A molecule's ability to withstand various chemical and physical stresses throughout its lifecycle—from synthesis and storage to formulation and administration—directly impacts its safety, efficacy, and shelf-life. Instability can lead to a loss of potency, the formation of potentially toxic degradation products, and unpredictable bioavailability, thereby jeopardizing the entire development pipeline.[1][2]

This guide provides a comprehensive framework for benchmarking the chemical stability of a novel heterocyclic amine, 1-{6H,7H-[3][4]dioxino[2,3-d]pyrimidin-4-yl}methanamine. This compound, featuring a fused dioxinopyrimidine core, is of significant interest due to its structural similarity to key biological scaffolds. To provide a robust and contextually relevant assessment, its stability profile will be compared against two well-established and biologically significant classes of N-heterocycles: purine and pteridine analogs.

The rationale for selecting these comparators lies in their structural and electronic similarities, which allows for a meaningful evaluation of how the introduction of the dioxino- moiety influences the overall stability of the pyrimidine core. Purines, the fundamental building blocks of nucleic acids, and pteridines, cofactors in numerous enzymatic reactions, serve as excellent benchmarks due to their well-documented stability characteristics.[5][6][7]

This guide is designed for researchers, medicinal chemists, and drug development professionals. It will delve into the theoretical underpinnings of chemical stability, provide detailed experimental protocols for forced degradation studies, and present a clear, data-driven comparison of these heterocyclic systems.

Structural Overview of the Compared Heterocycles

A foundational understanding of the molecular architecture of each compound class is critical to interpreting their stability profiles.

  • 1-{6H,7H-[3][4]dioxino[2,3-d]pyrimidin-4-yl}methanamine (Target Molecule): This molecule features a pyrimidine ring fused with a 1,4-dioxane ring. The presence of the electron-donating oxygen atoms in the dioxane ring is anticipated to influence the electron density of the pyrimidine system, potentially impacting its susceptibility to hydrolytic and oxidative degradation. The exocyclic aminomethyl group also presents a potential site for chemical modification.

  • Purine Analogs (e.g., 6-aminopurine - Adenine): Purines consist of a pyrimidine ring fused to an imidazole ring.[6] The aromatic nature of both rings contributes to their overall stability.[6] However, the imidazole ring can be susceptible to cleavage under certain conditions. The stability of purine analogs can be significantly affected by substituent groups.[4][8]

  • Pteridine Analogs (e.g., 2-amino-4-hydroxypteridine - Pterin): Pteridines are composed of a pyrimidine ring fused to a pyrazine ring.[3][7] The pyrazine ring is generally electron-deficient, which can influence the reactivity of the entire heterocyclic system. Reduced forms of pteridines are known to be highly susceptible to oxidation.[5][9]

Experimental Design: A Forced Degradation Study Protocol

Forced degradation studies are a cornerstone of pharmaceutical development, providing critical insights into the intrinsic stability of a drug substance.[1][10][11] By subjecting the compound to stress conditions that are more severe than those it would typically encounter, we can accelerate degradation and identify potential degradation pathways.[12]

Rationale for Stress Conditions

The choice of stress conditions is guided by ICH (International Council for Harmonisation) recommendations and a mechanistic understanding of potential degradation pathways.[13][14][15]

  • Acid and Base Hydrolysis: These conditions probe the lability of functional groups susceptible to acid- or base-catalyzed hydrolysis, such as amides, esters, and imines. For the compared heterocycles, these conditions will test the integrity of the pyrimidine and fused rings.

  • Oxidative Stress: Many drug molecules are susceptible to oxidation.[16] The use of an oxidizing agent like hydrogen peroxide will reveal the presence of oxidizable functional groups, such as amines and electron-rich aromatic systems.[11]

  • Thermal Stress: Elevated temperatures can accelerate thermally-induced degradation reactions, including rearrangements and bond cleavage.[12] This provides an indication of the compound's stability during storage and manufacturing processes that may involve heat.

  • Photostability: Exposure to light can induce photolytic degradation.[1] This is particularly relevant for compounds that may be exposed to light during manufacturing, formulation, or administration.

Experimental Workflow

The following diagram illustrates the systematic workflow for the comparative forced degradation study.

Forced Degradation Workflowcluster_0Sample Preparationcluster_1Stress Conditionscluster_2AnalysisStock_SolutionsPrepare Stock Solutions(Target, Purine, Pteridine)in appropriate solventAcidAcid Hydrolysis(e.g., 0.1 M HCl, 60°C)Stock_Solutions->AcidBaseBase Hydrolysis(e.g., 0.1 M NaOH, 60°C)Stock_Solutions->BaseOxidationOxidative Stress(e.g., 3% H2O2, RT)Stock_Solutions->OxidationThermalThermal Stress(e.g., 80°C, solid state)Stock_Solutions->ThermalPhotolyticPhotolytic Stress(ICH Q1B guidelines)Stock_Solutions->PhotolyticQuenchingQuench Reaction &Neutralize SamplesAcid->QuenchingBase->QuenchingOxidation->QuenchingHPLC_AnalysisStability-IndicatingHPLC-UV/MS AnalysisThermal->HPLC_AnalysisPhotolytic->HPLC_AnalysisQuenching->HPLC_AnalysisData_ProcessingQuantify Degradation &Identify DegradantsHPLC_Analysis->Data_ProcessingDegradation_Pathwayscluster_dioxinoDioxinopyrimidinecluster_purinePurinecluster_pteridinePteridineDioxino_Start1-{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanamineDioxino_OxN-Oxide FormationDioxino_Start->Dioxino_OxOxidationDioxino_HydrolysisPyrimidine Ring OpeningDioxino_Start->Dioxino_HydrolysisAcid HydrolysisPurine_StartPurine AnalogPurine_OxOxidation at C8Purine_Start->Purine_OxOxidationPurine_HydrolysisImidazole Ring CleavagePurine_Start->Purine_HydrolysisAcid/Base HydrolysisPteridine_StartPteridine AnalogPteridine_OxOxidation of Pyrazine RingPteridine_Start->Pteridine_OxOxidationPteridine_HydrolysisPyrimidine Ring FissionPteridine_Start->Pteridine_HydrolysisAcid Hydrolysis

Caption: Proposed major degradation pathways for the compared heterocycles.

Conclusion and Future Directions

This comparative guide establishes a framework for evaluating the chemical stability of 1-{6H,7H-d[3][4]ioxino[2,3-d]pyrimidin-4-yl}methanamine. The forced degradation data, while hypothetical, is based on established chemical principles of related heterocyclic systems. The results suggest that the dioxinopyrimidine core offers a moderate level of stability, generally superior to the pteridine analog but potentially slightly more labile than the highly stable purine core under certain stress conditions.

The primary degradation pathways are likely to involve oxidative modification and acid-catalyzed hydrolysis of the pyrimidine ring. The relative stability of the dioxane ring under these conditions is a key finding that warrants further investigation.

For drug development professionals, this information is crucial for guiding formulation strategies, selecting appropriate storage conditions, and anticipating potential degradation products that may need to be monitored during long-term stability studies. Future work should focus on the experimental execution of these studies to confirm the predicted stability profile and to fully characterize the structures of any significant degradation products using techniques such as LC-MS/MS and NMR.

References

  • Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. (2022, August 31). Oriental Journal of Chemistry. [Link]

  • Study on the molecular structure and thermal stability of purine nucleoside analogs. (n.d.). ResearchGate. [Link]

  • Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. (n.d.). PMC. [Link]

  • Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. (2025, February 4). RSC Publishing. [Link]

  • Pteridine a Colored Heterocycle and Its Anticancer activity: (An Overview). (n.d.). Oriental Journal of Chemistry. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). International Journal of Applied Pharmaceutics. [Link]

  • REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. (2026, February 5). International Journal of Research in Pharmaceutical and Nano Sciences. [Link]

  • Pushing at the Boundaries of Pterin Chemistry. (2024, September 27). MDPI. [Link]

  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (n.d.). Egyptian Drug Authority. [Link]

  • Purine Analogs. (n.d.). NCBI Bookshelf. [Link]

  • Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. (2007, November 15). PubMed. [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. (n.d.). ICH. [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (n.d.). ResearchGate. [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Drug Target Review. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026, March 16). LCGC International. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Quotient Sciences. [Link]

  • STABILITY TESTING GUIDELINES OF PHARMACEUTICAL PRODUCTS. (2018, March 15). Journal of Drug Delivery and Therapeutics. [Link]

  • KEGG Dioxin degradation - Reference pathway. (n.d.). KEGG. [Link]

  • Pteridine studies. Part XLI. New routes to 4-aminopteridines via 3-(dimethylaminomethyleneamino)pyrazine-2-carbonitrile and related compounds. (n.d.). Journal of the Chemical Society C - RSC Publishing. [Link]

  • Synthesis and characterization of novel light stabilizers - Purine analogs. (n.d.). ResearchGate. [Link]

  • Guidelines for Drug Stability and Stability Testing. (n.d.). ResearchGate. [Link]

  • Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. (n.d.). PMC. [Link]

  • Toxicity assessment of dioxins and their transformation by-products from inferred degradation pathways. (2024, August 10). PubMed. [Link]

  • Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. (2025, May 27). Aga Khan University. [Link]

  • Stability Indicating HPLC Method Development: A Review. (n.d.). IRJPMS. [Link]

  • SYNTHESIS OF 6,7-DIHYDROPYRIDO[2,3-d]PYRIMIDIN-5(8H)-ONE DERIVATIVES BASED. (2016, January 15). HETEROCYCLES. [Link]

  • Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. (2013, March 14). PubMed. [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (2019, November 16). PMC. [Link]

  • Degradation Pathway. (2017, March 31). ResearchGate. [Link]

  • Degradation Pathways. (n.d.). ResearchGate. [Link]

  • Synthesis of O 6 -alkylated preQ 1 derivatives. (2021, September 2). Beilstein Journals. [Link]

  • Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14. (2018, February 2). Frontiers in Microbiology. [Link]

  • WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. (n.d.).
  • 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. (n.d.). PMC. [Link]

  • ChemInform Abstract: Synthesis of 6,7-Dihydropyrido[2,3-d]pyrimidin-5(8H)-one Derivatives Based on the Reaction of 1-(4-Chloropyrimidin-5-yl)alk-2-en-1-one Derivatives with Primary Amines. (n.d.). ResearchGate. [Link]

  • 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. (2025, January 31). MDPI. [Link]

  • Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. (2016, January 13). Scirp.org. [Link]

Safety Operating Guide

1-{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

The compound 1-{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanamine is a highly specialized, structurally complex heterocyclic building block. Featuring a fused 1,4-dioxin and pyrimidine ring system paired with a primary methanamine, it serves as a critical intermediate in the synthesis of advanced therapeutics, notably PI3K inhibitors and DGAT-1 inhibitors [1, 2].

Because of its potent biological precursor status and the chemical reactivity of the primary amine, laboratories must implement rigorous, causality-driven protocols for its handling, experimental application, and disposal. This guide provides a comprehensive, self-validating operational framework designed for drug development professionals.

Physicochemical Hazard Profiling & Causality

To safely handle and dispose of this compound, one must understand the "why" behind its reactivity:

  • Nucleophilic Amine: The methanamine moiety is a strong nucleophile and a weak base. It will readily react with atmospheric carbon dioxide over time to form carbamate salts, and it can cause severe dermal and ocular irritation upon contact.

  • Nitrogen-Rich Heterocycle: The pyrimidine core is nitrogen-dense. When subjected to standard thermal degradation (burning), it generates toxic nitrogen oxides (NOx). This dictates that disposal cannot be routed through standard municipal incineration; it requires specialized high-temperature incineration with NOx scrubbing [3].

  • Environmental Persistence: Fused pyrimidine derivatives exhibit high stability in aqueous environments. Improper disposal down the drain can lead to persistent aquatic toxicity and disruption of local microbial ecosystems.

Quantitative Safety & Handling Data

The following table summarizes the required safety parameters and operational controls.

ParameterSpecificationCausality / Rationale
Primary Hazard Irritant / SensitizerPrimary amines interact directly with epidermal proteins, risking contact dermatitis.
Storage Temp 2–8°C (Inert Atmosphere)Prevents oxidative degradation and CO₂ absorption by the free amine.
Glove Material Nitrile (Double-gloved)Provides optimal chemical resistance against the amine and typical carrier solvents (DMF/DMSO).
Ventilation Class II Biological Safety Cabinet or Fume HoodMitigates inhalation risks of aerosolized powders during weighing.

Experimental Workflow: Amide Coupling & Self-Validation

When utilizing 1-{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanamine in drug discovery (e.g., attaching a pharmacophore via amide bond formation), the protocol must include built-in validation steps to ensure both reaction success and downstream safety.

Step-by-Step Methodology:

  • Preparation & Dissolution: Weigh the required mass of the pyrimidine-methanamine inside a static-free enclosure. Dissolve in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.2 M.

    • Self-Validation: Visually inspect the solution. It should be entirely clear. Perform a rapid LC-MS check to confirm the molecular weight (M+H) and ensure no carbamate degradation has occurred during storage.

  • Activation: In a separate vial, activate your target carboxylic acid using HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) in DMF. Stir for 10 minutes.

  • Coupling: Dropwise, add the pyrimidine-methanamine solution to the activated acid at 0°C. Allow to warm to room temperature and stir for 2 hours.

  • Quenching: Quench the reaction by adding saturated aqueous ammonium chloride ( NH4​Cl ). This step is critical as it protonates any unreacted methanamine, rendering it water-soluble and partitioning it away from the organic product during extraction.

Waste Segregation & RCRA-Compliant Disposal

The disposal of nitrogenous pharmaceutical intermediates must strictly adhere to the Resource Conservation and Recovery Act (RCRA) [3] and OSHA PPE standards [4].

Step-by-Step Disposal Protocol
  • Organic Waste Segregation:

    • Collect all organic extracts (e.g., ethyl acetate, DMF) containing trace amounts of the pyrimidine derivative.

    • Route this to a Non-Halogenated Organic Waste carboy.

    • Crucial: Ensure the waste manifest explicitly lists "Nitrogenous Heterocycles." The disposal facility must route this specific carboy to an incinerator operating at >1000°C equipped with catalytic NOx scrubbers.

  • Aqueous Waste Neutralization (Self-Validating Step):

    • The aqueous layer from the reaction quench will contain the protonated unreacted amine.

    • Validation: Before adding this to the general aqueous waste carboy, test the pH using universal indicator paper. If the pH is >8.0, the basic amine is not fully neutralized, which could cause an exothermic reaction when mixed with acidic waste streams.

    • Action: Titrate the aqueous waste with 1M HCl until the pH stabilizes between 6.0 and 8.0. Only then is it safe to transfer to the Aqueous Hazardous Waste container.

  • Solid Waste:

    • All contaminated consumables (weighing boats, pipette tips, empty vials) must be placed in a solid hazardous waste bin lined with a biohazard/chemical-safe bag, destined for incineration.

Waste Stream Categorization Table
Waste StreamContaminantsRequired Treatment / Disposal Route
Organic Liquid DMF, DIPEA, Trace PyrimidineHigh-Temp Incineration (>1000°C) with NOx Scrubbing.
Aqueous Liquid NH4​Cl , Protonated AminepH Neutralization (pH 6-8) Specialized Aqueous Treatment.
Solid Waste Contaminated PPE, GlasswareRegulated Solid Chemical Waste Incineration.

Spill Response & Decontamination

In the event of a spill, standard sweeping will aerosolize the active pharmaceutical ingredient (API) intermediate.

  • Solid Spill: Do not dry sweep. Cover the powder with absorbent pads lightly dampened with a 5% citric acid solution. The mild acid will instantly protonate the free amine, reducing its volatility and reactivity. Carefully scoop the pads into a solid waste container.

  • Liquid Spill (in Solvent): Surround the spill with universal chemical absorbent (e.g., vermiculite). Once absorbed, transfer to a sealed container and ventilate the area for at least 30 minutes to clear solvent fumes. Wash the surface with a dilute acidic detergent followed by water.

Process Visualization

The following diagram illustrates the logical flow of handling, reaction, and compliant disposal, ensuring all safety and regulatory checkpoints are met.

G start 1-{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanamine (Solid/Solution) handling Primary Handling (Fume Hood, Double PPE) start->handling reaction Synthetic Workflow (Amide Coupling & Quench) handling->reaction waste_gen Waste Generation & Phase Separation (Aqueous & Organic) reaction->waste_gen org_waste Non-Halogenated Organic Waste waste_gen->org_waste Organic phase aq_waste Aqueous Waste (pH 6-8 adjusted) waste_gen->aq_waste Aqueous phase incineration High-Temp Incineration (NOx Scrubbers Required) org_waste->incineration water_treat Specialized Aqueous Chemical Treatment aq_waste->water_treat

Workflow for the handling, reaction, and compliant disposal of dioxino-pyrimidine derivatives.

References

  • Lavecchia, G., Berteina-Raboin, S., & Guillaumet, G. (2006). "Synthesis and Functionalization of 6,7-Dihydro-[1,4]Dioxino[2,3-d] Pyrimidines". Letters in Organic Chemistry. [Link]

  • Dioxino- and oxazin-[2,3-d]pyrimidine PI3K inhibitor compounds and methods of use. (2015).
  • United States Environmental Protection Agency (EPA). "Hazardous Waste Generators". [Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - 29 CFR 1910.132". [Link]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.